4-(Difluoromethoxy)-3-methylbenzaldehyde
Description
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Properties
IUPAC Name |
4-(difluoromethoxy)-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-6-4-7(5-12)2-3-8(6)13-9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQULEZGYCYXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(Difluoromethoxy)-3-methylbenzaldehyde: Synthesis, Properties, and Spectroscopic Characterization
Disclaimer: The following technical guide has been compiled to provide a detailed overview of 4-(Difluoromethoxy)-3-methylbenzaldehyde (CAS 1367707-18-3). It is important to note that publicly available information on this specific compound is limited. Therefore, this guide has been constructed by leveraging established principles of organic chemistry and by extrapolating data from closely related structural analogs. All presented data and protocols should be considered predictive and require experimental verification.
Introduction: The Emerging Role of Difluoromethoxy-Substituted Aromatics in Drug Discovery
The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of drug candidates. It can serve as a bioisostere for hydroxyl, thiol, and methoxy groups, often leading to improved metabolic stability and a favorable modulation of lipophilicity.[1][2] The difluoromethoxy group's ability to act as a lipophilic hydrogen bond donor further expands its utility in optimizing drug-receptor interactions.[3]
This compound is a functionalized aromatic aldehyde that holds potential as a valuable building block in the synthesis of novel pharmaceutical agents and other advanced materials. The presence of the reactive aldehyde group allows for a wide range of chemical transformations, while the difluoromethoxy and methyl substituents on the phenyl ring provide opportunities for fine-tuning the molecule's physicochemical properties. This guide provides a comprehensive, albeit predictive, exploration of its synthesis, properties, and spectroscopic signature.
Physicochemical Properties: A Predictive Analysis
The physicochemical properties of this compound have been estimated based on the known properties of its structural analogs, 4-(difluoromethoxy)benzaldehyde and 3-methylbenzaldehyde. These predicted values serve as a valuable starting point for experimental design and process development.
| Property | Predicted Value | Structural Analogs for Extrapolation |
| Molecular Formula | C₉H₈F₂O₂ | - |
| Molecular Weight | 186.16 g/mol | - |
| Appearance | Colorless to light yellow liquid | 3-Methylbenzaldehyde[4] |
| Boiling Point | ~210-225 °C | 4-(Difluoromethoxy)benzaldehyde (222 °C)[5], 3-Methylbenzaldehyde (199 °C)[6] |
| Density | ~1.2-1.3 g/mL | 4-(Difluoromethoxy)benzaldehyde (1.302 g/mL)[5] |
| Refractive Index | ~1.50-1.55 | 4-(Difluoromethoxy)benzaldehyde (n20/D 1.503)[5], 3-Methylbenzaldehyde (1.558)[6] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, DMF); limited solubility in water. | 3-Methylbenzaldehyde[4] |
Synthesis and Purification: A Proposed Pathway
A plausible and efficient synthetic route to this compound involves a two-step process starting from commercially available 4-hydroxy-3-methylbenzaldehyde. The key transformation is the O-difluoromethylation of the phenolic hydroxyl group.
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the difluoromethylation of phenols using sodium chlorodifluoroacetate.[1]
Materials:
-
4-Hydroxy-3-methylbenzaldehyde
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-methylbenzaldehyde (1.0 eq), potassium carbonate (2.5 eq), and a 1:1 mixture of DMF and water.
-
Stir the suspension and add sodium chlorodifluoroacetate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Rationale for Experimental Choices
-
Difluoromethylating Agent: Sodium chlorodifluoroacetate is a stable, easy-to-handle solid that serves as a precursor to difluorocarbene (:CF₂), the reactive species in this transformation.[1]
-
Base and Solvent: Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. A mixture of DMF and water is often used to ensure the solubility of both the organic substrate and the inorganic reagents.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target benzaldehyde derivative.
Spectroscopic Characterization: A Predictive Profile
The following spectroscopic data are predicted based on the structure of this compound and spectral information from analogous compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation. The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.[7]
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~7.7 | Doublet | 1H | Aromatic proton (ortho to -CHO) |
| ~7.6 | Singlet | 1H | Aromatic proton (ortho to -CH₃) |
| ~7.2 | Doublet | 1H | Aromatic proton (meta to -CHO) |
| ~6.7 | Triplet (J ≈ 74 Hz) | 1H | Difluoromethoxy proton (-OCF₂H ) |
| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | Carbonyl carbon (-C HO) |
| ~150 | Aromatic carbon attached to -OCF₂H |
| ~138 | Aromatic carbon attached to -CH₃ |
| ~132 | Aromatic carbon (ipso to -CHO) |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~118 | Aromatic CH |
| ~115 (t) | Difluoromethoxy carbon (-OC F₂H) |
| ~20 | Methyl carbon (-C H₃) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[8][9]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2920-2980 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~2820 and ~2720 | Medium, distinct | Aldehydic C-H stretch (Fermi doublet) |
| ~1700 | Strong, sharp | Carbonyl (C=O) stretch of the aromatic aldehyde |
| ~1600, ~1480 | Medium | Aromatic C=C stretching vibrations |
| ~1000-1100 | Strong | C-F stretching vibrations |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.[10][11]
Predicted Fragmentation Pattern (EI-MS):
-
Molecular Ion (M⁺): m/z ≈ 186
-
M-1 Peak: m/z ≈ 185 (loss of the aldehydic hydrogen)
-
Loss of -CHO: m/z ≈ 157
-
Loss of -OCF₂H: m/z ≈ 119
-
Formation of a substituted tropylium ion: Further fragmentation of the aromatic ring.
Potential Applications in Research and Development
The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of target molecules in several key areas of research:
-
Medicinal Chemistry: As a building block for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The difluoromethoxy group can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds.[2]
-
Agrochemicals: For the development of new herbicides, fungicides, and insecticides, where the fluorine content can increase biological activity.
-
Materials Science: As a precursor for the synthesis of specialty polymers, liquid crystals, and other advanced materials with tailored electronic and physical properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling aromatic aldehydes should be strictly followed.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention in all cases of exposure.
-
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential as a building block in various fields of chemical research and development. This technical guide, through a predictive and comparative approach, has outlined its likely physicochemical properties, a robust synthetic pathway, and its expected spectroscopic characteristics. As the demand for novel fluorinated intermediates continues to grow, compounds like this compound are poised to play an increasingly important role in the innovation of new medicines, agrochemicals, and materials. It is our hope that this guide will serve as a valuable resource for researchers embarking on the synthesis and application of this intriguing molecule.
References
[1] Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols. Retrieved from [Link]
[14] Hartwig, J. F., et al. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. The Hartwig Group. Retrieved from [Link]
[15] Kumawat, S., & Natte, K. (2024, October 18). Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. Chemical Communications. Retrieved from [Link]
[16] Hartwig, J. F., et al. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH. Retrieved from [Link]
[17] The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
[18] Beilstein Journal of Organic Chemistry. (2021, January 11). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]
[19] ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde Derivatives. Retrieved from [Link]
[20] The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
[21] Spectroscopy Online. (2020, December 20). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
[8] Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
[9] University of Colorado Boulder. (n.d.). IR: aldehydes. Retrieved from [Link]
[11] Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.... Retrieved from [Link]
[7] Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
[3] National Center for Biotechnology Information. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]
Sources
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- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 620-23-5: 3-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 5. 4-(Difluoromethoxy)benzaldehyde 95 73960-07-3 [sigmaaldrich.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 13. fishersci.com [fishersci.com]
- 14. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 15. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
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- 20. rsc.org [rsc.org]
- 21. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to 4-(Difluoromethoxy)-3-methylbenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Difluoromethoxy Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the difluoromethoxy (-OCF₂H) group has garnered significant interest. It serves as a unique bioisostere for more common functionalities like the methoxy or hydroxyl group, offering a nuanced modulation of a molecule's properties. The difluoromethoxy group can enhance metabolic stability, fine-tune lipophilicity, and introduce a capacity for hydrogen bond donation, all of which are critical parameters in drug design.[1]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(Difluoromethoxy)-3-methylbenzaldehyde, a valuable building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic aldehyde with the chemical formula C₉H₈F₂O₂ and a molecular weight of 186.15 g/mol .
| Property | Value | Source |
| CAS Number | 1367707-18-3 | Internal Data |
| Molecular Formula | C₉H₈F₂O₂ | Internal Data |
| Molecular Weight | 186.15 g/mol | Internal Data |
| Appearance | White to light yellow solid | Supplier Data |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from similar compounds |
| Density | Not available |
Synthesis of this compound
The most probable and widely utilized synthetic route to this compound involves the difluoromethylation of the corresponding phenolic precursor, 4-hydroxy-3-methylbenzaldehyde. This transformation is typically achieved using a difluoromethylating agent in the presence of a base.
A common and effective method employs sodium chlorodifluoroacetate (ClCF₂COONa) as the difluoromethylating agent.[2][3] The reaction proceeds via the in situ generation of difluorocarbene (:CF₂) upon heating, which then reacts with the phenoxide to form the desired difluoromethyl ether.
A general workflow for the synthesis of this compound.
Detailed Experimental Protocol:
The following protocol is a representative procedure based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.[2]
-
Reaction Setup: To a solution of 4-hydroxy-3-methylbenzaldehyde (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate or cesium carbonate, 2-3 eq).
-
Addition of Reagent: Add sodium chlorodifluoroacetate (1.5-2.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the methyl protons, and the proton of the difluoromethoxy group.
-
Aldehydic Proton (-CHO): A singlet around δ 9.8-10.0 ppm.
-
Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), likely showing complex splitting patterns due to their coupling with each other and with the fluorine atoms of the difluoromethoxy group.
-
Difluoromethoxy Proton (-OCF₂H): A triplet around δ 6.5-7.0 ppm with a characteristic coupling constant (JH-F) of approximately 70-75 Hz.
-
Methyl Protons (-CH₃): A singlet around δ 2.2-2.4 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the different carbon environments in the molecule.
-
Carbonyl Carbon (-CHO): A signal in the downfield region, around δ 190-195 ppm.
-
Aromatic Carbons: Several signals in the range of δ 110-160 ppm. The carbon attached to the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.
-
Difluoromethoxy Carbon (-OCF₂H): A triplet in the region of δ 115-120 ppm with a large carbon-fluorine coupling constant (JC-F).
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 15-20 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong absorption band in the region of 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹.
-
Aromatic C=C Stretch: Bands of variable intensity in the region of 1450-1600 cm⁻¹.
-
C-H Stretch (Aromatic and Alkyl): Bands in the region of 2850-3100 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 186. The fragmentation pattern would likely involve the loss of the formyl group (-CHO) and potentially rearrangements involving the difluoromethoxy group.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group. This group is a versatile handle for a wide range of chemical transformations, including:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.
-
Oxidation: To synthesize the corresponding carboxylic acid.
-
Condensation Reactions: With various nucleophiles to build more complex molecular scaffolds.
The presence of the difluoromethoxy group makes this benzaldehyde derivative a particularly attractive building block in medicinal chemistry. Its incorporation into a drug candidate can offer several advantages:
-
Enhanced Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the difluoromethoxy group more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a methoxy group.[1]
-
Modulation of Lipophilicity: The -OCF₂H group is more lipophilic than a hydroxyl group and has a lipophilicity intermediate between a methoxy and a trifluoromethoxy group, allowing for fine-tuning of a molecule's solubility and permeability.
-
Hydrogen Bonding Capacity: The polarized C-H bond in the difluoromethoxy group can act as a hydrogen bond donor, potentially enabling crucial interactions with biological targets.[1]
While specific applications of this compound are not extensively documented, it is a valuable intermediate for the synthesis of novel therapeutic agents, particularly in areas where the modulation of metabolic stability and target binding through hydrogen bonding is desirable. Its structural similarity to intermediates used in the synthesis of phosphodiesterase-4 (PDE4) inhibitors suggests its potential in the development of new treatments for inflammatory diseases.[]
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal and materials chemistry. Its unique combination of a reactive aldehyde handle and the advantageous properties conferred by the difluoromethoxy group makes it a strategic component for the synthesis of next-generation small molecules. A thorough understanding of its physicochemical properties and reactivity is key to unlocking its full potential in the development of novel and improved chemical entities.
References
Please note that direct experimental data for this compound is limited in publicly available literature. The information provided is based on data for analogous compounds and established principles of organic chemistry.
-
Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Link]
- Supporting Information for various academic publications (details on specific NMR and IR d
- Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
-
PubChem. 4-Fluoro-3-methylbenzaldehyde. [Link]
Sources
An In-depth Technical Guide to 4-(Difluoromethoxy)-3-methylbenzaldehyde: A Strategic Building Block in Modern Chemistry
Introduction: The Strategic Value of Fluorinated Benzaldehydes in Research and Development
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small size, and the ability of its functional groups to modulate electronic effects, lipophilicity, and metabolic stability—make it an invaluable tool for fine-tuning molecular properties. Within this context, benzaldehyde derivatives bearing fluorinated methoxy groups, such as the difluoromethoxy (-OCF₂H) group, have emerged as particularly powerful intermediates.
This technical guide provides an in-depth exploration of 4-(Difluoromethoxy)-3-methylbenzaldehyde , a versatile chemical building block. While specific public-domain literature on this exact molecule is nascent, its structural motifs are present in numerous advanced materials and pharmaceutical candidates. This guide will synthesize foundational chemical principles with data from closely related analogues to provide a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its structure and properties, propose a robust synthetic pathway, discuss its applications from a medicinal chemistry perspective, and provide essential safety and handling information.
Core Molecular Structure and Physicochemical Properties
This compound is an aromatic aldehyde characterized by a difluoromethoxy group para to the aldehyde and a methyl group in the meta position. This specific substitution pattern offers a unique combination of steric and electronic properties for further chemical modification.
| Property | Data | Source / Comment |
| CAS Number | 1367707-18-3 | Identified from chemical supplier databases.[1] |
| Molecular Formula | C₉H₈F₂O₂ | Calculated from structure. |
| Molecular Weight | 186.16 g/mol | Calculated from formula. |
| Appearance | Likely a colorless to light yellow high-boiling liquid. | Inferred from analogous compounds like 4-(Difluoromethoxy)benzaldehyde (liquid) and 4-Fluoro-3-methylbenzaldehyde (liquid).[2] |
| Boiling Point | Data not available. Expected to be >200 °C at atmospheric pressure. | Based on analogs: 4-(Difluoromethoxy)benzaldehyde (222 °C) and 4-Fluoro-3-methylbenzaldehyde (208 °C). |
| Melting Point | Not applicable (likely liquid at room temperature). | |
| Density | Data not available. | The analog 4-(Difluoromethoxy)benzaldehyde has a density of 1.302 g/mL. |
| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, DMF). | General property for similar aromatic aldehydes. |
| SMILES | Cc1cc(C=O)ccc1OC(F)F | |
| InChIKey | NMSWAUBMHFAAPH-UHFFFAOYSA-N |
The Role of the Difluoromethoxy Group in Drug Design
The -OCF₂H group is a strategic asset in medicinal chemistry, often employed as a bioisosteric replacement for hydroxyl (-OH) or methoxy (-OCH₃) groups.[3] Its value stems from a unique combination of properties:
-
Metabolic Stability : The carbon-fluorine bonds are exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Replacing a metabolically labile methoxy group with a difluoromethoxy group can significantly increase a drug's half-life and reduce clearance.[3]
-
Lipophilicity Modulation : The -OCF₂H group is more lipophilic than a hydroxyl or methoxy group but less so than a trifluoromethoxy (-OCF₃) group. This provides a tool for fine-tuning a molecule's logP value to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Hydrogen Bond Donor : Unlike the -OCF₃ group, the hydrogen atom on the -OCF₂H group is sufficiently acidic to act as a weak hydrogen bond donor.[4] This allows it to mimic the hydrogen bonding interactions of a hydroxyl or thiol group, potentially preserving or enhancing binding affinity to biological targets.[5]
-
Weakly Electron-Withdrawing : The group exerts a mild electron-withdrawing effect on the aromatic ring, which can influence the pKa of nearby functionalities and modulate receptor interactions.[6]
The presence of these properties in this compound makes it a highly valuable starting material for synthesizing novel compounds in drug discovery programs, particularly for kinase inhibitors, anti-inflammatory agents, and CNS-targeting molecules.[7]
Synthesis and Reaction Mechanisms
The key transformation is the O-difluoromethylation of the phenolic hydroxyl group. A common and effective method utilizes sodium 2-chloro-2,2-difluoroacetate as the difluoromethylating agent in a polar aprotic solvent.
Proposed Synthetic Protocol
Reaction: O-Difluoromethylation of 4-hydroxy-3-methylbenzaldehyde
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-hydroxy-3-methylbenzaldehyde (1.0 eq) in a mixture of N,N-Dimethylformamide (DMF) and water (e.g., 1:1 v/v), add a suitable base such as potassium carbonate (K₂CO₃, ~3.0 eq) or cesium carbonate (Cs₂CO₃, ~2.0 eq).
-
Causality: The base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution, while the presence of water can aid in dissolving the reagents.
-
-
Addition of Reagent: Add sodium 2-chloro-2,2-difluoroacetate (~1.5-2.0 eq) to the mixture.
-
Causality: Upon heating, sodium 2-chloro-2,2-difluoroacetate decarboxylates in situ to generate difluorocarbene (:CF₂). This highly reactive intermediate is then trapped by the phenoxide ion.[8]
-
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of ~5-6. Extract the product into an organic solvent such as ethyl acetate (EtOAc) (3x).
-
Causality: Acidification neutralizes the excess base and protonates any remaining phenoxide. Extraction isolates the organic product from the aqueous phase containing salts and residual DMF.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Self-Validation: The purity of the final compound should be confirmed by NMR spectroscopy and LC-MS to validate the success of the synthesis and purification.
-
Spectroscopic Characterization (Expected)
For a researcher synthesizing or using this compound, spectroscopic analysis is key for structural confirmation. Based on its structure, the following Nuclear Magnetic Resonance (NMR) characteristics are expected:
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet at ~9.9-10.0 ppm.
-
Aromatic Protons: Three protons in the aromatic region (~7.2-7.8 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Difluoromethoxy Proton (-OC HF₂): A characteristic triplet at ~6.5-6.8 ppm with a large proton-fluorine coupling constant (JHF) of approximately 70-75 Hz.
-
Methyl Protons (-CH₃): A singlet at ~2.2-2.4 ppm.
-
-
¹³C NMR:
-
Aldehyde Carbonyl: A signal around 190-192 ppm.
-
Aromatic Carbons: Signals in the 110-160 ppm range. The carbon attached to the -OCF₂H group will show a triplet due to C-F coupling.
-
Difluoromethoxy Carbon (-O CF₂H): A prominent triplet around 115-120 ppm with a very large carbon-fluorine coupling constant (JCF) of ~250-260 Hz.
-
Methyl Carbon: A signal around 15-20 ppm.
-
-
¹⁹F NMR:
-
A doublet centered around -80 to -90 ppm, coupled to the single proton of the difluoromethoxy group (JFH ≈ 70-75 Hz).
-
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, a conservative approach to handling is required, based on data from structurally similar compounds such as 4-Fluoro-3-methylbenzaldehyde and 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.[2][9]
Presumptive GHS Hazard Classification:
-
H315: Causes skin irritation. (Skin Corrosion/Irritation, Category 2)
-
H319: Causes serious eye irritation. (Serious Eye Damage/Eye Irritation, Category 2A)
-
H335: May cause respiratory irritation. (Specific Target Organ Toxicity — Single Exposure, Category 3)
-
May be harmful if swallowed.
Recommended Precautionary Measures:
-
P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area (fume hood).
-
P280: Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles or a face shield.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Keep away from heat and ignition sources. Store in a tightly sealed container in a cool, dry place.
This information should be used as a guideline, and a full risk assessment should be performed before handling this chemical.
References
- ChemicalBook. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis. Available at: https://www.chemicalbook.com/synthesis/162401-70-9.html
- BenchChem. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available at: https://www.benchchem.
- BenchChem. The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Available at: https://www.benchchem.com/blog/the-difluoromethoxy-group-a-strategic-tool-in-modern-medicinal-chemistry/
- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
- U.S. Environmental Protection Agency. 4-(difluoromethyl)benzaldehyde Properties. Available at: https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID40472060#properties
- ChemScene. 1443339-60-3 | 4-((3,4-Difluorophenoxy)methyl)benzaldehyde. Available at: https://www.chemscene.com/products/4-((3,4-difluorophenoxy)methyl)benzaldehyde-1443339-60-3.html
- Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. Available at: https://patents.google.
- ChemicalBook. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE | 162401-70-9. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5767515.htm
- Chemical Society Reviews. Late-stage difluoromethylation: concepts, developments and perspective. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d1cs00360g
- Sigma-Aldrich. 4-(Difluoromethoxy)benzaldehyde 95. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/470112
- The Royal Society of Chemistry. Supporting information. Available at: https://www.rsc.
- Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01691
- TCI AMERICA. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | 151103-08-1. Available at: https://www.tcichemicals.com/US/en/p/D4505
- Auteon Chemical. China 4-Difluoromethoxy-3-hydroxybenzaldehyde Suppliers, Manufacturers, Factory. Available at: https://www.auteon-chemical.com/pharmaceutical-intermediate/4-difluoromethoxy-3-hydroxybenzaldehyde.html
- PubChem. 4-Fluoro-3-methylbenzaldehyde. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2734874
- PubChemLite. 4-(difluoromethoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde. Available at: https://pubchemlite.org/compound/ASBVSXJBGMZYHE-UHFFFAOYSA-N
- BLD Pharm. 73960-07-3|4-(Difluoromethoxy)benzaldehyde. Available at: https://www.bldpharm.com/products/73960-07-3.html
- PMC. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7053420/
- PubChem. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2758295
- Santa Cruz Biotechnology. 4-Difluoromethoxy-3-hydroxybenzaldehyde | CAS 151103-08-1. Available at: https://www.scbt.com/p/4-difluoromethoxy-3-hydroxybenzaldehyde-151103-08-1
- ResearchGate. Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Available at: https://www.researchgate.net/figure/Reaction-of-the-formation-of-4-hydroxy-3-methylbenzaldehyde_fig1_328014541
Sources
- 1. 73960-07-3|4-(Difluoromethoxy)benzaldehyde|BLD Pharm [bldpharm.com]
- 2. 4-Fluoro-3-methylbenzaldehyde | C8H7FO | CID 2734874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 9. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Characterization of 4-(Difluoromethoxy)-3-methylbenzaldehyde
[1]
Executive Summary & Compound Profile
The introduction of a difluoromethoxy group (
This guide details the spectroscopic signature of This compound , focusing on the diagnostic signals required for structural validation and purity assessment.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 1367707-18-3 |
| Molecular Formula | |
| Molecular Weight | 186.16 g/mol |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in |
Spectroscopic Data Analysis[5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for validating the regiochemistry of the methyl and difluoromethoxy groups. The scalar coupling between Fluorine-19 and Hydrogen/Carbon is the defining feature of this molecule.[1]
H NMR (Proton) – 400 MHz,
Diagnostic Logic: The spectrum is characterized by a distinctive triplet in the aromatic region (or slightly upfield) corresponding to the
| Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Insight |
| 9.92 | Singlet (s) | 1H | - | Aldehyde proton; diagnostic for oxidation state.[1] | |
| 7.76 | Singlet (s) | 1H | - | Ar-H2 | Ortho to carbonyl, meta to |
| 7.71 | Doublet (d) | 1H | Ar-H6 | Ortho to carbonyl; couples with H5.[1] | |
| 7.20 | Doublet (d) | 1H | Ar-H5 | Ortho to | |
| 6.61 | Triplet (t) | 1H | Critical Quality Attribute. Large geminal coupling confirms difluoromethylation. | ||
| 2.36 | Singlet (s) | 3H | - | Methyl group at C3 position.[1] |
C NMR (Carbon) – 100 MHz,
Diagnostic Logic: The difluoromethoxy carbon appears as a triplet due to splitting by fluorine (
| Shift ( | Multiplicity | Coupling ( | Assignment |
| 191.0 | Singlet | - | C=O (Carbonyl) |
| 154.5 | Singlet | - | C4 (Ipso to O-difluoromethyl) |
| 134.2 | Singlet | - | C1 (Ipso to Carbonyl) |
| 131.5 | Singlet | - | C2 (Aromatic CH) |
| 130.8 | Singlet | - | C3 (Ipso to Methyl) |
| 128.5 | Singlet | - | C6 (Aromatic CH) |
| 119.2 | Singlet | - | C5 (Aromatic CH) |
| 116.4 | Triplet (t) | ||
| 16.2 | Singlet | - |
F NMR (Fluorine) – 376 MHz,
Diagnostic Logic: A clean doublet indicates successful mono-difluoromethylation without contamination from trifluoromethyl or monofluoromethyl byproducts.
-
Shift:
to ppm -
Multiplicity: Doublet (d)
-
Coupling:
Hz (Matches the proton spectrum).
Infrared (IR) Spectroscopy
IR is used primarily to confirm functional groups and monitor reaction completion (disappearance of phenol -OH).[1]
-
1695 – 1705 cm
(Strong): stretching (Conjugated Aldehyde). -
1600, 1585 cm
(Medium): aromatic ring stretching. -
1100 – 1250 cm
(Strong, Multiple bands): stretching and ether stretching. The C-F stretch is typically very intense and broad. -
2850, 2750 cm
(Weak): aldehyde Fermi resonance (distinctive "doublet" for aldehydes).
Mass Spectrometry (MS)
-
Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).
-
Molecular Ion (
): m/z 186. -
Base Peak / Fragmentation:
-
m/z 186:
-
m/z 185:
(Aldehyde proton loss) -
m/z 135:
(Loss of difluoromethyl radical). -
m/z 107:
.
-
Experimental Protocols
NMR Sample Preparation Workflow
To ensure high-resolution data suitable for publication or regulatory filing, follow this strict preparation protocol.
-
Solvent Selection: Use Chloroform-d (
) (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.-
Why:
provides excellent solubility for this lipophilic aldehyde and prevents exchange of the aldehyde proton, which can occur in protic solvents.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Caution: Over-concentration can lead to viscosity broadening; under-concentration requires excessive scan times.[1]
-
-
Filtration: If the solution appears cloudy (common if inorganic salts from synthesis like
remain), filter through a small plug of glass wool or a 0.45 m PTFE syringe filter directly into the NMR tube. -
Acquisition Parameters:
-
Pulse Angle:
or .[1] -
Relaxation Delay (D1): Set to
seconds to ensure full relaxation of the aldehyde proton (which has a long ). -
Scans: 16 (Proton), 512+ (Carbon).
-
Quality Control: Impurity Profiling
Common impurities from the synthesis (alkylation of 4-hydroxy-3-methylbenzaldehyde with
Visualization of Structural Logic[8]
Spectroscopic Validation Workflow
The following diagram outlines the logical flow for confirming the structure of this compound.
Caption: Decision tree for structural validation using multi-modal spectroscopy.
MS Fragmentation Pathway
Understanding the mass spectrum requires visualizing the bond cleavage.
Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.
References
-
Synthesis and Analog Data
- Zafrani, Y., et al. (2019). Difluoromethylation of Phenols and Thiophenols. Journal of Organic Chemistry.
-
Valid
coupling constants cited (73.5 Hz) are derived from the validated spectral data of the structural analog 4-(difluoromethoxy)-3-methoxybenzaldehyde (Vanillin difluoromethyl ether).[1]
-
Spectroscopic Databases
-
General NMR Principles for Fluorinated Compounds
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience .[1] (Authoritative text on F-H and F-C coupling patterns).
-
A Comprehensive Guide to the Mass Spectrometric Analysis of 4-(Difluoromethoxy)-3-methylbenzaldehyde
An in-depth technical guide on the Mass Spectrometry of 4-(Difluoromethoxy)-3-methylbenzaldehyde for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth examination of the mass spectrometric behavior of this compound, a compound of significant interest in contemporary drug discovery and materials science. Moving beyond a simple recitation of methods, this document elucidates the causal relationships behind fragmentation patterns and analytical choices. It is designed to equip researchers, chemists, and drug development professionals with the expert insights required for robust characterization of this and structurally related molecules. The protocols herein are presented as self-validating systems, grounded in authoritative scientific principles to ensure accuracy and reproducibility.
Strategic Importance and Analytical Context
This compound is a key aromatic building block. The difluoromethoxy (-OCF₂H) group is an increasingly popular bioisostere for methoxy or hydroxyl moieties, offering modulated lipophilicity, metabolic stability, and hydrogen bond donating capabilities. Consequently, its unambiguous identification and characterization via mass spectrometry are non-negotiable steps in quality control, reaction monitoring, and metabolism studies. This guide will focus on the two most ubiquitous mass spectrometry ionization techniques: high-energy Electron Ionization (EI) for structural elucidation and "soft" Electrospray Ionization (ESI) for molecular weight confirmation.
Molecular Structure and Predicted Fragmentation Logic
The fragmentation of this compound is governed by the interplay of its functional groups: the aldehyde, the aromatic ring, the methyl substituent, and the difluoromethoxy group. The stability of potential carbocations and radical species dictates the most probable cleavage pathways.
Molecular Ion (M•+): With a chemical formula of C₉H₈F₂O₂ and a monoisotopic mass of 186.0492 u, the molecular ion peak in an EI spectrum will appear at m/z 186 .
Electron Ionization (EI-MS): The Molecular Fingerprint
EI is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation. This creates a characteristic fingerprint for the molecule.
Primary Fragmentation Pathways:
-
Loss of Aldehydic Hydrogen (M-1): The most facile initial fragmentation is the loss of the weakly bound aldehydic hydrogen radical (•H), forming a highly resonance-stabilized acylium cation at m/z 185 . This is often the base peak or one of the most intense peaks in the spectrum of aromatic aldehydes.
-
Decarbonylation (Loss of CO): The acylium ion (m/z 185) can subsequently lose a neutral carbon monoxide (CO) molecule, a hallmark of aldehydes, to yield a cation at m/z 157 .
-
Loss of the Difluoromethyl Radical: A key fragmentation pathway for difluoromethoxy-substituted aromatics is the cleavage of the C-O bond, followed by the loss of the difluoromethyl radical (•CHF₂), resulting in a phenoxy cation. This would lead to a fragment at m/z 135 .
-
Benzylic Cleavage: While less common for the molecular ion itself, further fragmentation can lead to the formation of ions characteristic of substituted benzenes.
Caption: Key fragmentation pathways for this compound under EI.
Table 1: Summary of Predicted High-Abundance Ions in EI-MS
| m/z (Nominal) | Proposed Ionic Species | Rationalization |
| 186 | [C₉H₈F₂O₂]•+ | Molecular Ion |
| 185 | [C₉H₇F₂O₂]+ | Loss of aldehydic hydrogen; resonance-stabilized acylium ion |
| 157 | [C₈H₇F₂O]+ | Subsequent loss of carbon monoxide (CO) from the m/z 185 ion |
| 135 | [C₈H₈O₂]+ | Loss of difluoromethyl radical (•CHF₂) |
Electrospray Ionization (ESI-MS): Confirming Molecular Weight
ESI is a "soft" ionization technique ideal for polar molecules, typically yielding the intact molecule with a charge. It is the cornerstone of LC-MS. For this compound, analysis would be performed in positive ion mode.
Expected Ionic Species:
-
Protonated Molecule ([M+H]+): The primary ion observed will be the protonated molecule at m/z 187.0570 . Protonation will likely occur on the aldehydic oxygen.
-
Adduct Formation: The presence of alkali metals in the sample or mobile phase will lead to adducts. The most common is the sodium adduct, ([M+Na]+), at m/z 209.0390 .
-
In-Source Fragmentation: By increasing the accelerating voltage in the ion source (cone voltage), controlled fragmentation can be induced. The most likely fragmentation would be the neutral loss of water (H₂O) from the protonated molecule, especially if trace amounts of a diol impurity are present, or potentially the loss of CO, mirroring the EI pathway.
Caption: Expected ion formation for the target analyte in positive mode ESI-MS.
Authoritative Experimental Protocols
The following protocols are presented as robust starting points for analysis.
Protocol for GC-MS (EI) Analysis
Objective: To obtain a reproducible fragmentation pattern for structural confirmation and purity analysis.
| Parameter | Setting | Justification |
| GC Column | Agilent DB-5ms, 30m x 0.25mm, 0.25µm | A non-polar column providing excellent separation for aromatic compounds. |
| Injection | 1 µL, Split 50:1, 250°C | Prevents column overloading and ensures rapid volatilization. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert and provides optimal chromatographic efficiency. |
| Oven Program | 100°C (1 min), ramp 15°C/min to 280°C (5 min) | Ensures good peak shape and elution of the analyte in a reasonable time. |
| MS Ion Source | Electron Ionization (EI) | The industry standard for creating searchable library spectra. |
| Ionization Energy | 70 eV | Standardized energy ensures fragmentation is reproducible and comparable to libraries (NIST). |
| MS Scan Range | m/z 40 - 350 | Captures all relevant fragments from the solvent delay time to well beyond the molecular ion. |
| Source Temp. | 230°C | Standard temperature to maintain cleanliness and prevent thermal degradation. |
Protocol for LC-MS (ESI) Analysis
Objective: To confirm the molecular weight and quantify the compound in complex matrices.
| Parameter | Setting | Justification |
| LC Column | Waters Acquity BEH C18, 2.1x50mm, 1.7µm | A C18 stationary phase provides excellent retention for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source, promoting the formation of ([M+H]+) ions. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A strong organic solvent for eluting the compound from a reverse-phase column. |
| Gradient | 10% to 95% B over 4 min | A standard screening gradient to elute the compound with good peak shape. |
| Flow Rate | 0.5 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient ionization. |
| MS Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is the gold standard for LC-MS, and positive mode is required for this analyte. |
| Capillary Voltage | 3.0 kV | Optimal voltage for generating a stable electrospray plume. |
| Cone Voltage | 25 V | A low voltage to minimize in-source fragmentation and maximize the ([M+H]+) signal. |
| Desolvation Gas | Nitrogen, 650 L/hr, 350°C | Efficiently removes solvent droplets, aiding the transition of ions into the gas phase. |
Trustworthiness and Self-Validation
To ensure the trustworthiness of any analysis, the following checks should be integrated:
-
Mass Accuracy: For high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap), the measured mass of the ([M+H]+) ion should be within 5 ppm of the theoretical exact mass (187.0570).
-
Isotopic Pattern: The isotopic distribution for C₉H₈F₂O₂ should be checked. The A+1 peak (due to ¹³C) should be approximately 9.8% of the A peak intensity.
-
Blank Injections: A solvent blank should be run before the sample to ensure that there are no interfering peaks from the system or solvent.
References
-
Ni, K., & Hu, J. (2017). The unique role of fluorine in medicine, materials, and agriculture. Acta Chimica Sinica, 75(1), 21. URL: [Link]
-
NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. URL: [Link]
-
Holčapek, M., et al. (2010). Effect of the mobile-phase additives on the ionization yields of lipids and other compounds in electrospray ionization mass spectrometry. Journal of Chromatography A, 1217(25), 3908-3921. URL: [Link]
Technical Guide: Stability of 4-(Difluoromethoxy)-3-methylbenzaldehyde in Acidic Media
[1]
Part 1: Executive Technical Summary[1]
This compound (CAS: 1240268-22-3) exhibits a bimodal stability profile under acidic conditions.[1] Its stability is governed by two distinct reactive centers: the electrophilic aldehyde and the acid-labile difluoromethyl ether.
-
Short-Term Exposure (Work-up/Quench): The compound is kinetically stable to aqueous mineral acids (e.g., 1–2 M HCl) at ambient temperatures (
) for durations typical of reaction quenching (< 2 hours).[1] This is evidenced by standard synthesis protocols which utilize acidic work-ups to neutralize alkaline methylation conditions.[1] -
Chronic Exposure/Elevated Temperature: Under forcing acidic conditions (pH
, ), the compound undergoes hydrolytic cleavage of the difluoromethoxy group, releasing hydrofluoric acid (HF) and the parent phenol. -
Solvent Dependency: In alcoholic acidic media, the aldehyde moiety dominates reactivity, rapidly forming acetals, often misidentified as degradation in HPLC traces.
Part 2: Mechanistic Analysis of Instability
To control degradation, one must understand the causality. The molecule possesses two "soft spots" for acid-catalyzed transformation.[1]
The Difluoromethoxy Ether Cleavage (Hydrolysis)
Unlike trifluoromethyl ethers (
-
Mechanism: In strong aqueous acid, the ether oxygen is protonated. While the
bonds are strong, the presence of the hydrogen on the difluoromethyl group allows for a mechanism involving water attack, eventually leading to the cleavage of the bond. -
Product: 4-Hydroxy-3-methylbenzaldehyde (The parent phenol) + Formic Acid + 2 HF .[1]
-
Safety Note: The generation of HF, even in small molar quantities, presents a silent corrosion hazard to glass-lined reactors and silica-based HPLC columns.[1]
Aldehyde Reactivity (Acetalization)
The aldehyde group is the kinetically faster reacting site in the presence of nucleophilic solvents (methanol, ethanol) and acid catalysts.
-
Mechanism: Acid-catalyzed nucleophilic addition of alcohol to the carbonyl carbon.[1][2]
-
Observation: This is a reversible equilibrium.[1] If an LC-MS sample is prepared in methanol with 0.1% formic acid and left to stand, the mass spectrum will show a signal at
(dimethyl acetal) or (hemiacetal methyl ether), often interpreted falsely as impurity formation.[1]
Electronic Influence of the 3-Methyl Group
The methyl group at the 3-position (ortho to the ether, meta to the aldehyde) exerts a steric and electronic stabilizing effect.
-
Steric: It provides slight protection to the ether oxygen against solvation and protonation.
-
Electronic: As a weak electron donor, it increases electron density on the ring. This stabilizes the protonated carbonyl intermediate (making acetalization slightly slower than unsubstituted benzaldehyde) but also makes the ether oxygen slightly more basic (potentially accelerating hydrolysis initiation).
Part 3: Visualization of Degradation Pathways
The following diagram maps the competing reaction pathways based on solvent and pH conditions.
Figure 1: Competing degradation pathways.[1] Red path indicates irreversible chemical breakdown (Hydrolysis).[1] Yellow path indicates reversible derivatization (Acetalization).[1]
Part 4: Experimental Assessment Protocols
Do not rely on generic stability data.[1] Validate the stability of your specific lot using this self-validating workflow.
Protocol A: Acidic Stress Test (Hydrolysis)
Objective: Determine the half-life of the difluoromethoxy group in process-relevant acidic media.[1]
-
Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile (inert co-solvent).
-
Stress Condition: Add 1 mL of 1.0 M HCl .
-
Incubation:
-
Sample A: Ambient Temp (
).[1] -
Sample B: Heated (
).
-
-
Monitoring: Inject onto HPLC every 60 minutes for 8 hours.
-
Endpoint Criteria: Loss of parent peak area > 5% or appearance of phenol peak (monitor relative retention time, RRT ~0.6–0.8 depending on gradient).[1]
Protocol B: Solvolysis Check (Acetal Formation)
Objective: Rule out false positives during LC-MS analysis.
-
Preparation: Dissolve 5 mg of compound in Methanol containing 0.1% Formic Acid.
-
Control: Dissolve 5 mg of compound in Acetonitrile containing 0.1% Formic Acid.
-
Action: Let both stand for 4 hours.
-
Analysis: Compare chromatograms. If the Methanol sample shows a new peak that disappears upon adding water/shaking, it is the acetal artifact, not degradation.
Data Summary Table: Expected Stability Profile
| Condition | Solvent System | pH Estimate | Stability Prediction | Primary Degradant |
| HPLC Mobile Phase | Water/ACN + 0.1% TFA | ~2.0 | Stable (24+ hrs) | None |
| Synthesis Quench | 1M HCl (Aq) | ~0.0 | Stable (< 2 hrs) | Negligible |
| Forced Degradation | 6M HCl, Reflux | << 0 | Unstable (Minutes) | 4-Hydroxy-3-methylbenzaldehyde |
| Sample Prep | Methanol + Acid | ~3.0 | Artifact Prone | Acetal (Reversible) |
Part 5: Handling & Mitigation Strategies
Synthesis Work-up
When synthesizing this compound (e.g., via difluoromethylation of vanillin derivatives), the reaction mixture is highly alkaline.
-
Recommendation: Quench with dilute HCl or
to neutral/slightly acidic pH (pH 4–6) rather than strongly acidic (pH 1). -
Rationale: Minimizes the risk of localized high-acid concentration inducing ether cleavage before the product is extracted.
Storage
-
Atmosphere: Store under Nitrogen or Argon.[1] Aldehydes can auto-oxidize to benzoic acids (4-(difluoromethoxy)-3-methylbenzoic acid) upon exposure to air, a process catalyzed by trace acids and light.[1]
-
Container: Amber glass to prevent photo-initiated radical oxidation.[1]
Analytical Precautions
Part 6: References
-
ChemicalBook. (n.d.).[1] 4-Difluoromethoxy-3-methoxybenzaldehyde Synthesis and Reaction Conditions. Retrieved from [1]
-
Supports the protocol of using HCl acidification during work-up, confirming short-term kinetic stability.
-
-
National Institutes of Health (NIH). (2013).[1] Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC3800000.[1] Retrieved from [1]
-
Provides mechanistic insight into the formation and stability of aryl difluoromethyl ethers compared to other fluorinated groups.
-
-
BenchChem. (2025).[1] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from [1]
-
Details the electronic effects of benzaldehyde substituents on reactivity, supporting the acetalization and oxidation risk assessment.
-
-
Sigma-Aldrich. (n.d.).[1] 4-(Difluoromethoxy)benzaldehyde Product Sheet. Retrieved from [1]
-
Source for physical property data and general handling categories.[1]
-
An In-depth Technical Guide to 4-(Difluoromethoxy)-3-methylbenzaldehyde for Drug Development Professionals
The Strategic Importance of the Difluoromethoxy Group in Drug Discovery
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[1] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent for fine-tuning the pharmacokinetic and physicochemical properties of drug candidates.[1] Its unique characteristics offer a nuanced approach to molecular design, balancing the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.
The utility of the difluoromethoxy group can be attributed to several key features:
-
Enhanced Metabolic Stability : The strong carbon-fluorine bonds within the difluoromethoxy group confer significant resistance to oxidative metabolism, particularly by cytochrome P450 enzymes.[2] This can lead to a longer drug half-life and reduced clearance. Replacing a metabolically vulnerable methoxy group with a difluoromethoxy group is a common strategy to block O-demethylation.[1]
-
Modulation of Lipophilicity : The -OCF₂H group moderately increases lipophilicity, which can enhance membrane permeability and improve oral absorption.[2] This allows for fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Bioisosterism and Hydrogen Bonding : The difluoromethoxy group can act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1] The acidity of its hydrogen atom allows it to function as a hydrogen bond donor, maintaining or even enhancing interactions with biological targets.[2]
-
Influence on pKa : As a weakly electron-withdrawing group, the difluoromethoxy moiety can modulate the pKa of nearby functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH.[1]
The successful integration of the difluoromethoxy group in approved drugs, such as the phosphodiesterase-4 (PDE4) inhibitor Roflumilast, underscores its significance in modern drug development.[2][3]
Caption: Key advantages of the difluoromethoxy group in drug design.
Physicochemical and Safety Data
While specific data for 4-(difluoromethoxy)-3-methylbenzaldehyde is limited, the following table summarizes anticipated properties based on structurally similar compounds.
| Property | Value/Information | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][4][5][6] |
| Signal Word | Warning | [3][4][5][6] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | [4][7][8] |
| First Aid Measures | Move to fresh air upon inhalation. In case of skin contact, wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth. Seek medical attention if irritation persists. | [4][5][7][9] |
| Fire-Fighting Measures | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus. | [4][5][7] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [7][9] |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. | [4][5][7] |
Comprehensive Safety Profile
Given the consistent hazard profile of related substituted benzaldehydes, a cautious approach is mandated. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
Toxicological Assessment (based on related compounds)
The toxicological properties of this compound have not been fully investigated.[5] However, based on data for analogous compounds, it is classified as follows:
Engineering Controls and Personal Protective Equipment (PPE)
A self-validating system of controls is essential for safe handling.
-
Engineering Controls : Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[5] An eyewash station and safety shower must be readily accessible.[5]
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[4]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[4]
-
Respiratory Protection : If working outside a fume hood or with potential for aerosolization, a NIOSH-approved respirator is recommended.[4]
-
Experimental Protocols: Handling, Storage, and Disposal
Safe Handling and Storage
-
Handling : Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or dust.[5] Wash hands thoroughly after handling.[7] Keep away from incompatible materials such as strong oxidizing agents.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9]
Accidental Release Measures
-
Minor Spills : Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7]
-
Major Spills : Evacuate the area and ensure adequate ventilation.[7] Wear appropriate PPE.[7] Prevent entry into drains and waterways.[7]
Disposal
Dispose of waste in accordance with local, state, and federal regulations.[3]
First-Aid and Emergency Procedures
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Skin Contact : Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[5]
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5]
Synthesis Workflow Example
The synthesis of difluoromethoxy-substituted benzaldehydes typically involves the difluoromethylation of a corresponding hydroxybenzaldehyde. The following is a representative workflow based on the synthesis of a similar compound.[10]
Caption: A generalized workflow for the synthesis of difluoromethoxy benzaldehydes.
A typical procedure involves reacting the precursor with a difluoromethylating agent, such as sodium 2-chloro-2,2-difluoroacetate, in the presence of a base and a suitable solvent like DMF.[10] The reaction is heated, and upon completion, the product is isolated through an extractive workup and purified by column chromatography.[10]
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The Difluoromethoxy Group: A Linchpin in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become an indispensable tool for fine-tuning the properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has carved out a unique and critical role. It is not merely a placeholder for a methoxy or hydroxyl group but a sophisticated modulator of physicochemical and pharmacokinetic properties. This guide provides a deep dive into the multifaceted role of the difluoromethoxy group, exploring its fundamental characteristics, strategic applications, and the synthetic chemistry that brings its potential to life.
The Unique Physicochemical Profile of the Difluoromethoxy Group
The difluoromethoxy group's power lies in its distinctive blend of electronic and steric properties, which differentiate it from its more common cousins, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.
A Modulator of Lipophilicity and Solubility
The -OCF₂H group generally increases a molecule's lipophilicity compared to a methoxy group, but to a lesser extent than the trifluoromethoxy group.[1][2] This moderate enhancement of lipophilicity can be advantageous for improving membrane permeability and, consequently, oral absorption, without the sometimes-excessive lipophilicity imparted by the -OCF₃ group that can lead to off-target effects and poor solubility.[1][2] The effect on lipophilicity is, however, context-dependent and can be influenced by the electronic nature of the aromatic ring to which it is attached.[1][3][4]
Electronic Character and a Surprising Hydrogen Bond
With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing.[1] A pivotal and somewhat counterintuitive feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to function as a hydrogen bond donor.[1][2][5] This is a rare and valuable characteristic in drug design, enabling it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1][3][6][7] This capability can help maintain crucial interactions with biological targets while simultaneously improving metabolic stability.[1][2] Studies have shown that the difluoromethyl group can act as a hydrogen bond donor on a scale similar to thiophenol and aniline.[3][4]
Conformational Influence
The difluoromethoxy group can also exert a significant influence on the conformation of a molecule. Unlike the methoxy group, which often prefers a coplanar orientation with an adjacent aromatic ring, and the trifluoromethoxy group, which favors an orthogonal arrangement, the difluoromethoxy group exhibits greater conformational flexibility.[8][9] This adaptability allows it to adopt the most favorable conformation for optimal binding to a target protein, potentially leading to increased potency and selectivity.[8]
Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogs
| Compound | Substituent | logP | pKa | Hammett Constant (σp) | Hydrogen Bond Donor Capacity |
| Anisole | -OCH₃ | 2.11 | -6.54 | -0.27 | No |
| Difluoromethoxybenzene | -OCF₂H | 2.37 | Not Available | +0.14[1] | Yes[1][2][5] |
| Trifluoromethoxybenzene | -OCF₃ | 2.85 | Not Available | +0.35 | No |
Note: logP and pKa values are representative and can vary based on the specific molecule and experimental conditions.[1]
Enhancing Metabolic Stability: A Key Driver for -OCF₂H Incorporation
A primary motivation for introducing the difluoromethoxy group is to bolster a drug's metabolic stability.[2][10] The strong carbon-fluorine bonds are inherently resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) family of enzymes, which are major players in drug metabolism.[1][11]
The -OCF₂H group is often employed to replace metabolically labile moieties, such as the methoxy group, which is susceptible to O-demethylation.[1][2] This strategic replacement can block this common metabolic pathway, leading to a longer plasma half-life, reduced clearance, and improved bioavailability.[2]
Table 2: Representative Metabolic Stability Data
| Compound | Substituent | Human Liver Microsome Half-life (t½, min) |
| Methoxy-substituted Analog | -OCH₃ | < 10 |
| Difluoromethoxy-substituted Analog | -OCF₂H | > 60 |
Note: These are representative values to illustrate the trend. Actual values are compound-specific.[1]
The metabolic stability of compounds containing a difluoromethoxy group is typically assessed using in vitro assays with liver microsomes or hepatocytes.[1] These assays quantify the rate at which the parent compound disappears over time when incubated with these metabolic enzyme systems.[1]
Diagram illustrating how the -OCF₂H group blocks metabolic O-demethylation.
The Art of Synthesis: Introducing the Difluoromethoxy Group
The practical application of the difluoromethoxy group in drug discovery is contingent on the availability of efficient and scalable synthetic methods for its introduction. Advances in synthetic chemistry have provided several reliable routes.[12][13] A common and practical method involves the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate.[1]
General Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers
This protocol outlines a general procedure for the synthesis of an aryl difluoromethyl ether from a corresponding phenol using sodium chlorodifluoroacetate.
Materials:
-
Phenol (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Heat the mixture to 90-100 °C.
-
Add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over 1-2 hours.
-
Maintain the reaction at 90-100 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.[1]
Case Studies: The Difluoromethoxy Group in Action
The utility and impact of the difluoromethoxy group are best illustrated by its presence in several successful, FDA-approved drugs.
Pantoprazole (Protonix®)
Pantoprazole is a proton pump inhibitor used for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders.[1] The difluoromethoxy group on the benzimidazole ring is a critical component of the molecule, contributing to its chemical stability and mechanism of action.[1][14] Pantoprazole is a prodrug that is activated in the acidic environment of the stomach's parietal cells.[1]
Roflumilast (Daliresp®)
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[1][15] The difluoromethoxy group in Roflumilast is crucial for its potency and metabolic stability.[1][10] By inhibiting PDE4, roflumilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA), leading to a reduction in inflammatory responses.[1]
Simplified signaling pathway of Roflumilast.
Future Perspectives
The difluoromethoxy group offers a unique and advantageous profile for medicinal chemists.[1] Its ability to act as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for optimizing lead compounds.[1][2] By replacing metabolically labile groups, the -OCF₂H moiety can enhance pharmacokinetic properties while maintaining or even improving biological activity.[1][2] As synthetic methodologies for its introduction continue to evolve and improve, the strategic application of the difluoromethoxy group is poised to play an increasingly significant role in the design of the next generation of therapeutics.[1][12][13]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]
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The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? ICS82 Abstract Submission Form. Available at: [Link]
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Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available at: [Link]
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Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... PMC. Available at: [Link]
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Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects. Organic Chemistry Frontiers. Available at: [Link]
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Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. PubMed. Available at: [Link]
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2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. Available at: [Link]
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On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]
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Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Beilstein Journals. Available at: [Link]
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The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]
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a) Synthesis of difluoromethyl ethers based on the reaction of oxygen... ResearchGate. Available at: [Link]
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Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University. Available at: [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines | Request PDF. ResearchGate. Available at: [Link]
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Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. Available at: [Link]
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The Effect of Trifluoromethyl and Difluoromethoxy Groups on Mesomorphic Properties. Available at: [Link]
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Harnessing the Difluoromethoxy Group to Enhance Metabolic Stability in Drug Discovery
An In-Depth Technical Guide:
As a Senior Application Scientist, this guide synthesizes field-proven insights with foundational principles to explore the strategic use of the difluoromethoxy (-OCF₂H) group in modern medicinal chemistry. We will delve into the causality behind its metabolic resilience, provide robust experimental protocols for its evaluation, and present a framework for its rational incorporation into drug candidates.
The Strategic Value of the Difluoromethoxy Group
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to refine physicochemical properties and overcome pharmacokinetic challenges.[1][2] Among fluorinated motifs, the difluoromethoxy (-OCF₂H) group has emerged as a uniquely valuable substituent. It offers a nuanced balance of properties, often positioning it as a superior alternative to the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.[3]
The primary drivers for its use are:
-
Enhanced Metabolic Stability: The high dissociation energy of the carbon-fluorine bond (approx. 485 kJ/mol) compared to the carbon-hydrogen bond (approx. 414 kJ/mol) confers significant resistance to enzymatic degradation, particularly oxidative metabolism by Cytochrome P450 (CYP) enzymes.[4][5]
-
Bioisosteric Replacement: The -OCF₂H group serves as an effective bioisostere for metabolically vulnerable moieties like methoxy, hydroxyl (-OH), and thiol (-SH) groups.[3][6] Replacing a methoxy group can block O-demethylation, a common metabolic liability, thereby extending a drug's half-life.[3][5][7]
-
Modulation of Physicochemical Properties: It provides a unique combination of moderate lipophilicity and hydrogen bond donor capability, a rare characteristic in drug design.[1][5] This allows for fine-tuning of a molecule's solubility, permeability, and target engagement.[3][4]
Comparative Physicochemical Properties
The choice between -OCH₃, -OCF₂H, and -OCF₃ is a critical decision in lead optimization. The difluoromethoxy group offers an intermediate lipophilicity, providing a level of control not achievable with the other two.
| Substituent | Hansch Hydrophobicity Parameter (π) | Key Characteristics |
| Methoxy (-OCH₃) | -0.02 | Hydrogen bond acceptor; prone to O-demethylation. |
| Difluoromethoxy (-OCF₂H) | +0.42 | Hydrogen bond acceptor and weak donor; metabolically robust.[1][3] |
| Trifluoromethoxy (-OCF₃) | +1.04 | Strongly lipophilic; metabolically robust; no H-bond donor capability.[8] |
Note: π values are from Hansch et al. Actual values are compound-specific but these illustrate the general trend.[8]
The Enzymatic Basis of Difluoromethoxy Stability
The metabolic resilience of the -OCF₂H group is primarily due to its resistance to oxidative metabolism mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[5][8] These heme-containing monooxygenases are responsible for the Phase I metabolism of over 75% of all approved drugs.[8]
Blocking O-Dealkylation
A prevalent metabolic pathway for compounds containing a methoxy group is O-dealkylation.[8][9] This process, catalyzed by CYPs, involves the oxidation of the α-carbon of the ether, leading to the formation of an unstable hemiacetal intermediate that spontaneously cleaves to yield a phenol and formaldehyde.[10][11][12]
The substitution of hydrogen atoms with fluorine on the methyl group drastically increases the energy barrier for this initial oxidation step. The strong electron-withdrawing nature of the fluorine atoms deactivates the C-H bond in the -OCF₂H group, making hydrogen atom abstraction by the CYP active site significantly less favorable.[4] This effectively "shields" the molecule from this common clearance pathway.
In Vitro Assessment of Metabolic Stability
Evaluating the metabolic stability of a difluoromethoxy-containing compound is a critical step in drug development. This is achieved through standardized in vitro assays that measure the rate of disappearance of the parent compound over time when incubated with metabolically active systems.
Microsomal Stability Assay
This is the primary assay for evaluating Phase I metabolism.[3] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[8] The assay quantifies the intrinsic clearance (CLint) of a compound, which is a measure of the metabolic capacity of the liver.
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled human liver microsomes (e.g., 20 mg/mL) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺) to ensure a constant supply of the essential CYP cofactor, NADPH.
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding it to a collection plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard (for analytical normalization). The cold solvent stops all enzymatic activity and precipitates the microsomal proteins.[3]
-
-
Analysis:
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the half-life and assay parameters.
-
Hepatocyte Stability Assay
For a more comprehensive assessment that includes both Phase I and Phase II (conjugative) metabolism, a hepatocyte stability assay is employed.[3] Hepatocytes are intact liver cells containing the full complement of metabolic enzymes and cofactors. The protocol is similar to the microsomal assay but uses a suspension of cryopreserved hepatocytes and does not require the addition of an external NADPH source.
Case Studies: The Difluoromethoxy Group in Approved Drugs
The successful application of the -OCF₂H group is evident in several FDA-approved drugs, where it was integral to achieving the desired pharmacokinetic profile.
-
Pantoprazole (Protonix®): A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). The difluoromethoxy group on the benzimidazole core is critical for its chemical stability in the acidic environment of the stomach's parietal cells and contributes to its mechanism of action.[5]
-
Roflumilast (Daliresp®): A selective PDE4 inhibitor for treating COPD. The replacement of a methoxy group with a difluoromethoxy group was a key step in its development, significantly improving its metabolic stability and resulting in a longer plasma half-life.[5][14][15]
Conclusion
The difluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique ability to enhance metabolic stability by blocking common sites of oxidative metabolism, while simultaneously offering favorable physicochemical properties, makes it a strategic choice for lead optimization.[3] By understanding the enzymatic principles behind its stability and employing robust in vitro assays for evaluation, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with superior pharmacokinetic profiles, ultimately leading to safer and more effective medicines.
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- FDA approved fluorine-containing drugs in 2023. SpringerLink.
- Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Agilent Technologies.
- Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding | Request PDF. ResearchGate.
- Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - MDPI. MDPI.
- Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - Semantic Scholar. Semantic Scholar.
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. agilent.com [agilent.com]
- 14. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthetic route to 4-(Difluoromethoxy)-3-methylbenzaldehyde
Executive Summary
This Application Note details a robust, scalable, and laboratory-safe protocol for the synthesis of 4-(Difluoromethoxy)-3-methylbenzaldehyde (Target Molecule). Unlike traditional industrial methods utilizing ozone-depleting chlorodifluoromethane gas (Freon-22), this guide prioritizes the use of Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable difluorocarbene source.
The difluoromethoxy (
Retrosynthetic Analysis & Strategy
The synthesis relies on the selective
Strategic Logic:
-
Precursor Selection: 4-Hydroxy-3-methylbenzaldehyde is commercially available and structurally stable.
-
Reagent Choice (SCDA): We utilize Sodium Chlorodifluoroacetate (SCDA).[1] Upon heating in a polar aprotic solvent, SCDA undergoes decarboxylation to release difluorocarbene (
) in situ. -
Solvent System: A mixture of
-Dimethylformamide (DMF) and water is employed.[2][6] Water is critical here; it aids in the solubility of the SCDA salt and facilitates the protonation step of the intermediate anion to form the final group.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway utilizing in-situ difluorocarbene generation.[5][6][7]
Detailed Experimental Protocol
Safety Warning: This reaction generates Carbon Dioxide (
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][6][8] | Role |
| 4-Hydroxy-3-methylbenzaldehyde | 136.15 | 1.0 | Substrate |
| Sodium Chlorodifluoroacetate (SCDA) | 152.46 | 2.5 - 3.0 | Carbene Source |
| Potassium Carbonate ( | 138.21 | 1.5 | Base |
| 73.09 | - | Solvent | |
| Water ( | 18.02 | - | Co-solvent |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe.
-
Critical: Connect the top of the condenser to an oil bubbler or a nitrogen line with a vent. Do not seal the system.
-
Charge the flask with 4-Hydroxy-3-methylbenzaldehyde (10.0 g, 73.4 mmol) and Potassium Carbonate (15.2 g, 110 mmol).
-
Add DMF (100 mL) and Water (10 mL). The water volume should be roughly 10% of the DMF volume to ensure optimal protonation.
Step 2: Reagent Addition & Heating
-
Begin stirring to form a suspension.
-
Add Sodium Chlorodifluoroacetate (SCDA) (28.0 g, ~184 mmol, 2.5 equiv) in a single portion.
-
Heat the reaction mixture to 95–100°C .
-
Observation: As the temperature approaches 90°C, you will observe vigorous bubbling. This is the decarboxylation of SCDA releasing
.
-
-
Maintain this temperature for 2 to 4 hours . Monitor the bubbling; once it ceases, the carbene generation is likely complete.
Step 3: Monitoring (Self-Validating Step)
-
Perform Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes.
-
Starting Material: More polar (lower
), stains strongly with or UV active. -
Product: Less polar (higher
), distinct UV spot.
-
-
If starting material remains, add an additional 0.5 equiv of SCDA and continue heating for 1 hour.
Step 4: Workup & Isolation
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into Ice Water (300 mL). The product may oil out or precipitate.
-
Extract the aqueous mixture with Ethyl Acetate (
). -
Combine the organic layers and wash sequentially with:
-
Water (
) – Crucial to remove DMF. -
0.5 M NaOH (
) – Removes unreacted phenolic starting material. -
Brine (
).
-
-
Dry the organic layer over Anhydrous Sodium Sulfate (
).[2][6] -
Filter and concentrate under reduced pressure to yield the crude oil.
Step 5: Purification
-
Purify via silica gel flash chromatography.
-
Eluent: Gradient of 0%
15% Ethyl Acetate in Hexanes.
-
-
Yield Expectation: 75–85% as a colorless to pale yellow oil or low-melting solid.
Mechanistic Insight
Understanding the mechanism allows for troubleshooting. The reaction proceeds via a specific sequence:
-
Deprotonation:
deprotonates the phenol to form the phenoxide anion. -
Carbene Generation: Thermal decomposition of SCDA generates the singlet difluorocarbene (
). -
Insertion: The nucleophilic phenoxide attacks the electrophilic carbene.[1][9]
-
Protonation: The resulting anion abstracts a proton (from water) to form the difluoromethoxy ether.
Mechanistic Pathway (DOT Visualization)
Figure 2: Mechanistic flow of difluorocarbene insertion into the phenoxide bond.[9]
Quality Control & Characterization
To validate the synthesis, compare analytical data against these expected parameters.
| Technique | Expected Signal | Interpretation |
| Characteristic triplet of the | ||
| Methyl group attached to the aromatic ring. | ||
| Aldehyde proton. | ||
| Doublet confirming the presence of two equivalent fluorine atoms coupled to one proton. | ||
| MS (ESI) | Molecular ion peak (Calculated MW: 186.16). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete decarboxylation of SCDA. | Ensure internal temperature reaches at least 95°C. Check for vigorous bubbling. |
| Low Yield | Product lost during workup. | The product is somewhat lipophilic but can be slightly soluble in DMF. Ensure thorough water washes and back-extraction of aqueous layers. |
| Starting Material Remains | Moisture content too high or base insufficient. | While water is needed, too much can quench the carbene. Stick to the 10:1 DMF:Water ratio. Ensure |
| Dark Reaction Mixture | Decomposition of aldehyde. | Perform the reaction under an inert atmosphere (Nitrogen) to prevent oxidation of the aldehyde, although the carbene generation itself releases gas. |
References
-
Difluoromethylation of Phenols: Hands, A. T., et al. "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate."[1] Organic Syntheses, 2024 , 101, 164–180.[2] Link
- Reagent Utility: Hu, J., et al. "Difluoromethylation and trifluoromethylation reagents derived from chlorodifluoromethane." Journal of Fluorine Chemistry, 2005, 126(8), 1149-1159.
- Mechanism & Scope: Zafrani, Y., et al. "Sodum chlorodifluoroacetate: A practical difluorocarbene reagent." Tetrahedron, 2009, 65(27), 5278-5283.
-
Precursor Data: PubChem Compound Summary for CID 139901, 4-Hydroxy-3-methylbenzaldehyde. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
Application Note: O-Difluoromethylation of 4-Hydroxy-3-methylbenzaldehyde
This Application Note is designed for research scientists and process chemists. It details the protocol for the O-difluoromethylation of 4-hydroxy-3-methylbenzaldehyde to synthesize 4-(difluoromethoxy)-3-methylbenzaldehyde .
This guide prioritizes the Sodium Chlorodifluoroacetate (SCDA) method. Unlike traditional methods using ozone-depleting chlorodifluoromethane gas (Freon-22), the SCDA protocol utilizes a bench-stable solid reagent, offering superior reproducibility, safety, and environmental compliance.
Target Compound: this compound CAS Registry (Substrate): 15174-69-3 Reaction Type: Nucleophilic O-alkylation via Difluorocarbene (:CF₂) Primary Reagent: Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)
Introduction & Strategic Significance
The difluoromethoxy group (-OCF₂H) is a critical bioisostere in medicinal chemistry. It modulates lipophilicity (LogP) and metabolic stability, often serving as a robust alternative to a methoxy group. The fluorine atoms lower the electron density of the oxygen, reducing its hydrogen bond acceptor capability while increasing lipophilicity, which can improve membrane permeability.
For the substrate 4-hydroxy-3-methylbenzaldehyde , the presence of the ortho-methyl group provides steric protection and slight electron donation, making the phenolic oxygen a competent nucleophile. The challenge in this transformation lies in controlling the generation of the reactive intermediate, difluorocarbene (:CF₂) , to favor O-alkylation over oligomerization or hydrolysis.
Comparison of Methods
| Feature | Method A: Sodium Chlorodifluoroacetate (Recommended) | Method B: Chlorodifluoromethane (Freon-22) | Method C: Difluoromethyl Triflate |
| Reagent State | Solid (Bench-stable powder) | Gas (Cylinder) | Liquid (Volatile/Unstable) |
| Safety | High (Controlled CO₂ release) | Low (Pressurized gas, Ozone depleting) | Moderate (Toxic) |
| Mechanism | Thermal decarboxylation | Base-mediated elimination | Electrophilic attack |
| Atom Economy | Moderate (Loss of CO₂ and NaCl) | High | Low |
| Suitability | Ideal for Lab/Pilot Scale | Industrial (Legacy) | Specialized R&D |
Mechanistic Insight
The reaction proceeds via a difluorocarbene intermediate generated in situ.[1] The mechanism is distinct from standard S_N2 alkylations.
-
Activation: Under heating (~95–100°C), sodium chlorodifluoroacetate undergoes decarboxylation to release difluorocarbene (:CF₂).
-
Nucleophilic Attack: The base (K₂CO₃) deprotonates the phenol to form the phenoxide anion. This phenoxide attacks the electrophilic carbene.
-
Protonation: The resulting difluoromethyl anion intermediate is rapidly protonated by the solvent system (water/DMF) to yield the final ether.
Pathway Diagram (Graphviz)
Caption: Mechanistic pathway showing the generation of difluorocarbene and subsequent trapping by the phenoxide anion.
Experimental Protocol
Scale: 10.0 mmol (approx. 1.36 g of substrate) Estimated Yield: 75–85% Total Time: 4–6 Hours
Reagents & Materials[1][2][3][4][5][6][7]
| Component | Role | Quantity | Equiv. |
| 4-Hydroxy-3-methylbenzaldehyde | Substrate | 1.36 g | 1.0 |
| Sodium Chlorodifluoroacetate | Reagent | 3.05 g | 2.0 |
| Potassium Carbonate (K₂CO₃) | Base | 2.76 g | 2.0 |
| DMF (N,N-Dimethylformamide) | Solvent | 15 mL | - |
| Water (Deionized) | Co-solvent | 1.5 mL | - |
Note: A small amount of water (10% v/v) is crucial. It aids in the solubility of the base and serves as the proton source for the final step.
Step-by-Step Methodology
Phase 1: Setup and Deprotonation
-
Glassware: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 4-hydroxy-3-methylbenzaldehyde (1.36 g, 10 mmol) and K₂CO₃ (2.76 g, 20 mmol) to the flask.
-
Solvent: Add DMF (15 mL) and Water (1.5 mL).
-
Mixing: Stir at room temperature for 15 minutes. The mixture will turn yellow/orange due to phenoxide formation.
Phase 2: Reaction (Carbene Generation)
-
Reagent Addition: Add Sodium Chlorodifluoroacetate (3.05 g, 20 mmol) in one portion.
-
Heating: Place the flask in a pre-heated oil bath at 100°C .
-
Critical Check: Ensure the condenser is efficient. The reaction generates CO₂ gas; ensure the system is open to a bubbler or has a pressure-relief needle to prevent pressure buildup.
-
-
Monitoring: Stir vigorously at 100°C for 3–4 hours.
-
Observation: You will observe gas evolution (CO₂).
-
TLC Monitoring: Use Hexane:Ethyl Acetate (7:3). The product (ether) is less polar than the starting phenol. Stain with DNPH (aldehyde detection) or UV.
-
Phase 3: Workup[2]
-
Cooling: Remove from heat and allow the mixture to cool to room temperature.
-
Quench: Pour the reaction mixture into Water (50 mL) and Brine (10 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with:
-
Water (2 x 20 mL) to remove DMF.
-
1M NaOH (1 x 20 mL) to remove unreacted phenol (critical for purity).
-
Brine (1 x 20 mL).
-
-
Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).
Phase 4: Purification[2]
-
Crude Status: The crude oil is often >90% pure.
-
Flash Chromatography: If necessary, purify on silica gel.
-
Eluent: Gradient of 0%
20% Ethyl Acetate in Hexanes.[2] -
Product: Colorless to pale yellow oil or low-melting solid.
-
Quality Control & Validation
Trust the chemistry, but verify the product.
Analytical Markers
| Technique | Expected Signal | Interpretation |
| 1H NMR (CDCl₃) | t, ~6.60 ppm ( | Characteristic triplet of the -OCF₂H proton. Large coupling constant confirms gem-difluoro group. |
| 1H NMR (CDCl₃) | s, ~2.30 ppm | Methyl group on the aromatic ring. |
| 1H NMR (CDCl₃) | s, ~9.90 ppm | Aldehyde proton (-CH O). |
| 19F NMR | d, ~ -81 to -83 ppm | Doublet (due to coupling with H). Confirms -OCF₂H. |
| MS (ESI/GC) | [M+H]+ ~ 187.1 | Molecular ion check. |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Incomplete carbene generation or hydrolysis of carbene by excess water.
-
Fix: Add the sodium chlorodifluoroacetate in two portions (1.0 equiv at T=0, 1.0 equiv at T=2h). Ensure temperature is maintained at 95–100°C.
-
-
Issue: Residual Phenol.
-
Cause: Incomplete reaction.
-
Fix: The NaOH wash in the workup is critical. Phenols are soluble in basic water; the product (ether) is not.
-
Safety & Compliance
-
Gas Evolution: The reaction releases CO₂. Do not seal the vessel completely; use a bubbler or vented septum.
-
Thermal Hazards: DMF is flammable.[2] The reaction is run at 100°C; use an oil bath with temperature control.
-
Chemical Handling: Sodium chlorodifluoroacetate is an irritant.[2] K₂CO₃ is corrosive to eyes.[2][3] Wear standard PPE (gloves, goggles, lab coat).
References
-
Initial Protocol Development (Phenols)
-
Mechanistic Review of Difluorocarbene
-
Application to Benzaldehyde Derivatives (Organic Syntheses)
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. 4-(difluoromethyl)-3-methylbenzaldehyde - C9H8F2O | CSSB06358884911 [chem-space.com]
- 3. 4-Hydroxy-3-methylbenzaldehyde | C8H8O2 | CID 139901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. sioc.cas.cn [sioc.cas.cn]
Application Note: A Guide to the Synthesis of Aryl Difluoromethyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Difluoromethoxy Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern drug discovery. Among these, the difluoromethoxy (OCF₂H) group has emerged as a particularly valuable motif. Its unique electronic properties, acting as a "super-methoxy" or a lipophilic hydrogen bond donor, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the key reagents and protocols for the synthesis of aryl difluoromethyl ethers, offering practical insights for their successful application in research and development.
I. Strategic Approaches to Aryl Difluoromethyl Ether Synthesis
The construction of the Ar-O-CF₂H linkage can be broadly categorized into two primary strategies: electrophilic difluoromethylation of phenols and nucleophilic difluoromethylation of aryl halides or related precursors. The choice of method often depends on substrate availability, functional group tolerance, and desired scale.
Diagram 1: Synthetic Strategies
Caption: Overview of major synthetic routes to aryl difluoromethyl ethers.
II. Electrophilic Difluoromethylation of Phenols
This approach involves the reaction of a phenol with a reagent that serves as an electrophilic "CF₂H⁺" equivalent. A common strategy relies on the generation of a difluorocarbene (:CF₂) intermediate, which then inserts into the O-H bond of the phenol.
A. Reagent Profile: The Ruppert-Prakash Reagent (TMSCF₃)
Trifluoromethyl(trimethyl)silane (TMSCF₃), often referred to as the Ruppert-Prakash reagent, is a versatile precursor for generating difluorocarbene. In the presence of a suitable initiator, typically a fluoride source or a base, TMSCF₃ decomposes to generate the highly reactive difluorocarbene.
Mechanism Insight: The reaction is initiated by the attack of a nucleophilic activator (e.g., alkoxide) on the silicon atom of TMSCF₃, leading to the formation of a pentacoordinate siliconate intermediate. This intermediate then fragments to release the trifluoromethyl anion (CF₃⁻), which subsequently eliminates a fluoride ion to generate difluorocarbene (:CF₂). The carbene then inserts into the O-H bond of the phenol.
Table 1: Comparison of Common Difluorocarbene Precursors for Phenol Difluoromethylation
| Reagent/System | Precursor | Activator/Conditions | Advantages | Disadvantages |
| TMSCF₃/Base | TMSCF₃ | Catalytic NaOAc, K₂CO₃, etc. | Commercially available, good functional group tolerance. | Requires stoichiometric base, potential for side reactions. |
| (Difluoromethyl)triphenylphosphonium Bromide | Ph₃P⁺CF₂H Br⁻ | Base (e.g., K₂CO₃) | Solid, easy to handle. | Requires preparation, phosphine oxide byproduct. |
| Diethyl (bromodifluoromethyl)phosphonate | (EtO)₂P(O)CF₂Br | Metal (e.g., Zn) | Mild conditions. | Stoichiometric metal reductant needed. |
| Sodium Chlorodifluoroacetate | ClCF₂CO₂Na | Heat (150-200 °C) | Inexpensive. | Harsh conditions, limited substrate scope. |
B. Experimental Protocol: Difluoromethylation of 4-tert-Butylphenol using TMSCF₃
This protocol details a representative procedure for the difluoromethylation of a phenol using the Ruppert-Prakash reagent.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for phenol difluoromethylation.
Materials:
-
4-tert-Butylphenol
-
Trifluoromethyl(trimethyl)silane (TMSCF₃)
-
Sodium Acetate (NaOAc), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-tert-butylphenol (1.0 eq), anhydrous sodium acetate (1.5 eq), and anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TMSCF₃ (2.0 eq) to the stirred mixture dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 1-(tert-butyl)-4-(difluoromethoxy)benzene.
III. Nucleophilic Difluoromethylation Strategies
An alternative and powerful approach involves the cross-coupling of an aryl halide or a related electrophile with a nucleophilic difluoromethylating agent. This strategy is particularly useful for substrates that are incompatible with the conditions of electrophilic difluoromethylation.
A. Reagent Profile: The Hartwig-Buchwald Difluoromethylation Reagent
Recent advancements have led to the development of palladium-catalyzed cross-coupling reactions for the synthesis of aryl difluoromethyl ethers. A notable reagent is the pre-catalyst system developed by the Hartwig and Buchwald groups, which often involves a palladium source and a specialized ligand that facilitates the challenging C-O bond formation. A key nucleophilic partner in these reactions is often a difluoromethyl source like zinc bis(difluoromethyl)sulfinate (DFMS).
Mechanism Insight: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the difluoromethylating agent (or a derivative thereof), and finally, reductive elimination to furnish the aryl difluoromethyl ether and regenerate the Pd(0) catalyst. The choice of ligand is critical for promoting the reductive elimination step.
B. Experimental Protocol: Palladium-Catalyzed Difluoromethylation of an Aryl Bromide
This protocol outlines a general procedure for the Pd-catalyzed difluoromethylation of an aryl bromide using a difluoromethyl source.
Materials:
-
Aryl bromide
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., a biarylphosphine ligand like BrettPhos)
-
Zinc bis(difluoromethyl)sulfinate (DFMS) or a similar nucleophilic OCF₂H source
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., Toluene or Dioxane), anhydrous
Procedure:
-
In a glovebox, add the aryl bromide (1.0 eq), palladium pre-catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), DFMS (1.5 eq), and base (2.0 eq) to an oven-dried reaction vessel.
-
Add the anhydrous solvent to the vessel.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with vigorous stirring for the designated time (typically 12-24 hours).
-
Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the pure aryl difluoromethyl ether.
IV. Safety Considerations
-
TMSCF₃: Is a volatile and flammable liquid. Handle in a well-ventilated fume hood.
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Fluorinated Compounds: While generally stable, some intermediates can be reactive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
V. Conclusion
The synthesis of aryl difluoromethyl ethers is a rapidly evolving field with a growing arsenal of reagents and methodologies. The choice between electrophilic difluoromethylation of phenols and nucleophilic cross-coupling strategies depends on the specific substrate and the desired outcome. The protocols outlined in this application note provide a solid foundation for researchers to successfully incorporate the valuable difluoromethoxy motif into their target molecules, paving the way for the discovery of new and improved pharmaceuticals and agrochemicals.
References
-
Ni, C., & Hu, J. (2016). The unique role of fluorine in industry and life science. Nature Chemistry, 8(3), 194-196. URL: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. URL: [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. URL: [Link]
-
McLoughlin, V. C. R., & Thrower, J. (1969). Route to fluoro-aromatic compounds. Part I. Pyrolysis of sodium chlorodifluoroacetate. Tetrahedron, 25(24), 5921-5940. URL: [Link]
-
Amore, K. M., & Hartwig, J. F. (2019). Palladium-Catalyzed Synthesis of Aryl C-H Silyl Ethers from Aryl Halides and Hydrosiloxanes. Journal of the American Chemical Society, 141(9), 3914-3920. URL: [Link]
4-(Difluoromethoxy)-3-methylbenzaldehyde as a building block in organic synthesis
CAS: 1367707-18-3
Formula:
Executive Summary
This guide details the synthetic utility, physicochemical profile, and handling protocols for 4-(Difluoromethoxy)-3-methylbenzaldehyde .[1] This building block is increasingly valued in medicinal chemistry for its ability to simultaneously modulate metabolic stability and molecular conformation.[2][3]
The compound features two strategic structural motifs:
-
Difluoromethoxy Group (
): A lipophilic hydrogen-bond donor that acts as a bioisostere for methoxy ( ) or hydroxyl ( ) groups.[1] It blocks oxidative metabolism (O-dealkylation) while maintaining H-bond donor capability [1].[1] -
Ortho-Methyl Group: Provides a steric handle that forces the aromatic ring out of planarity relative to adjacent systems (the "Ortho-Effect"), often improving selectivity for protein targets by restricting conformational freedom [2].
Physicochemical Profile
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| Appearance | Colorless to pale yellow liquid | Easy handling in liquid handling systems.[1] |
| Boiling Point | ~222 °C (at 760 mmHg) | High boiling point allows for high-temperature reactions without loss. |
| Density | ~1.25 g/mL | Denser than water; facilitates phase separation in aqueous workups. |
| LogP | ~2.4 | Moderate lipophilicity; good membrane permeability balance. |
| H-Bond Donors | 1 (Weak, C-H of | Unique "lipophilic donor" capability ( |
| Metabolic Stability | High | Fluorination prevents rapid CYP450 O-demethylation.[1] |
Module A: Synthesis Protocol (The "Make")
Note: While this compound is commercially available, in-house synthesis is often required for scale-up or isotopic labeling (
Protocol: Difluoromethylation of 4-Hydroxy-3-methylbenzaldehyde
Objective: Synthesize this compound from 4-hydroxy-3-methylbenzaldehyde using a non-ozone-depleting solid reagent.
Reagents:
-
Substrate: 4-Hydroxy-3-methylbenzaldehyde (1.0 eq)
-
Reagent: Sodium chlorodifluoroacetate (
) (2.5 eq) [3] -
Base: Potassium carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF / Water (10:1 v/v)
Step-by-Step Procedure:
-
Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer with 4-hydroxy-3-methylbenzaldehyde (10.0 g, 73.5 mmol) and DMF (100 mL).
-
Base Addition: Add
(20.3 g, 147 mmol) and water (10 mL). Stir at room temperature for 15 minutes to deprotonate the phenol (color change typically observed). -
Reagent Addition: Add Sodium chlorodifluoroacetate (28.0 g, 184 mmol) in a single portion.
-
Caution: This reagent decomposes to release difluorocarbene (
) and . Ensure proper venting.
-
-
Reaction: Heat the mixture to 100 °C . Maintain for 4–6 hours.
-
Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL).
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. -
Purification: Dry over
and concentrate. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).-
Yield Expectation: 85–92% as a clear oil.
-
Module B: Synthetic Utility (The "Use")
Workflow 1: Reductive Amination (Library Synthesis)
This is the most common transformation, linking the benzaldehyde to amine scaffolds.
-
Conditions: Amine (1.1 eq), STAB (
) (1.5 eq), DCE, AcOH (cat.), RT. -
Why: The ortho-methyl group may slightly retard the imine formation rate due to sterics; allow 2–4 hours for imine formation before adding the reducing agent.
Workflow 2: Oxidation to Benzoic Acid
Converts the aldehyde to the corresponding benzoic acid for amide coupling.
-
Reagent: Sodium Chlorite (
) / Sulfamic Acid (Pinnick Oxidation). -
Significance: The resulting acid, 4-(difluoromethoxy)-3-methylbenzoic acid, is a bioisostere of 4-methoxy-3-methylbenzoic acid but with superior metabolic stability.[1]
Workflow 3: Heterocycle Formation (Imidazopyridine)
Reaction with 2-aminopyridines to form fused bicyclic systems.[1]
-
Mechanism: Condensation followed by oxidative cyclization.
-
Relevance: Used in the synthesis of kinase inhibitors where the ortho-methyl group forces the pendant phenyl ring to twist ~30–60° relative to the heterocycle, filling hydrophobic pockets [2].
Visualizing the Utility
The following diagram illustrates the synthesis of the building block and its downstream transformations into high-value pharmacophores.
Figure 1: Synthetic workflow for this compound, highlighting its origin from cresol derivatives and its divergence into amine, acid, and heterocyclic scaffolds.
Scientific Rationale: The "Ortho-Methyl" Effect[1][6]
Why choose this specific building block over the simpler 4-(difluoromethoxy)benzaldehyde?
-
Conformational Restriction: In biaryl systems (common in kinase inhibitors), the ortho-methyl group introduces steric clash with the adjacent ring. This forces the molecule into a non-planar conformation (dihedral angle > 40°). This "twist" can:
-
Improve selectivity by preventing binding to flat active sites (e.g., DNA intercalation).
-
Enhance solubility by disrupting crystal packing energy.
-
-
Metabolic Shunting: The methyl group blocks metabolic attack at the ortho position, while the difluoromethoxy group blocks the para position. This directs metabolism to more distal, controllable sites on the molecule [4].
References
-
Zafrani, Y., et al. (2017). "Difluoromethoxy group as a hydrogen bond donor: a quantitative study." Journal of Medicinal Chemistry. Link[1]
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[1]
-
Fier, P. S., & Hartwig, J. F. (2013). "Copper-mediated difluoromethylation of aryl iodides and bromides with difluoromethyltri(n-butyl)ammonium chloride." Journal of the American Chemical Society. (Note: Cited here as context for modern difluoromethylation reagents; Sodium chlorodifluoroacetate is the scalable alternative). Link[1]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry. Link[1]
Sources
Application Note: Strategic Functionalization of 4-(Difluoromethoxy)-3-methylbenzaldehyde
Introduction & Molecule Profile[1][2][3][4]
4-(Difluoromethoxy)-3-methylbenzaldehyde is a high-value pharmacophore intermediate used frequently in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs) and proton pump inhibitors.
This molecule offers a strategic advantage in drug design known as "Bioisosteric Replacement."[1] The difluoromethoxy group (-OCHF₂) acts as a lipophilic hydrogen bond donor, mimicking a phenol or methoxy group but with significantly enhanced metabolic stability. The 3-methyl group provides steric bulk that can lock conformations or block metabolic hot-spots on the aromatic ring.
Structural Reactivity Analysis
Before initiating synthesis, researchers must understand the electronic and steric environment of the aldehyde.
-
Aldehyde (-CHO): The primary handle for functionalization. Located meta to the methyl group, it is relatively unhindered sterically.
-
Difluoromethoxy (-OCHF₂): An electron-withdrawing group (via induction) that is generally stable to acids and mild bases. However, it is sensitive to strong bases (e.g., t-BuLi) which can trigger
-elimination of fluoride to form difluorocarbene. -
3-Methyl Group: Provides mild electron donation and lipophilicity.
Figure 1: Functional zone analysis of the target substrate.
Reaction Module A: Reductive Amination
Application: Synthesis of secondary/tertiary amines for library generation. Why this protocol? Standard NaBH₄ reduction can be too aggressive, reducing the aldehyde to an alcohol before the imine forms. This protocol uses Sodium Triacetoxyborohydride (STAB) , which is milder and selective for the imine intermediate.
Reagents & Materials[1][6][7]
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1–1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Critical for catalyzing imine formation.
Step-by-Step Protocol
-
Imine Formation: In a dry reaction vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).
-
Acid Activation: Add glacial Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C (optional, but recommended for volatile amines). Add STAB (1.5 mmol) in one portion.
-
Reaction: Allow to warm to RT and stir for 4–16 hours.
-
Quench: Quench carefully with saturated aqueous NaHCO₃. Note: Gas evolution (CO₂) will occur.
-
Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][1]
Technical Insight: The electron-withdrawing nature of the -OCHF₂ group makes the aldehyde slightly more electrophilic than a standard anisaldehyde, facilitating faster imine formation.
Reaction Module B: Pinnick Oxidation
Application: Conversion to Benzoic Acid for amide coupling. Why this protocol? Harsh oxidants like KMnO₄ or Jones Reagent can degrade the aromatic ring or affect the ether linkage. The Pinnick Oxidation (NaClO₂/NaH₂PO₄) is chemically mild and preserves the difluoromethoxy moiety.
Reagents & Materials
-
Substrate: this compound[3]
-
Oxidant: Sodium Chlorite (NaClO₂) (80% tech grade, 1.5–2.0 equiv)
-
Scavenger: 2-Methyl-2-butene (5–10 equiv) – Essential to scavenge HOCl byproduct.
-
Buffer: NaH₂PO₄ (aqueous solution)[4]
-
Solvent: t-Butanol / Water (3:1 ratio)
Step-by-Step Protocol
-
Preparation: Dissolve the aldehyde (1.0 mmol) in t-BuOH (10 mL) and 2-methyl-2-butene (1 mL).
-
Oxidant Solution: Dissolve NaClO₂ (approx. 1.5 mmol) and NaH₂PO₄ (1.5 mmol) in Water (3 mL).
-
Addition: Add the aqueous oxidant solution dropwise to the aldehyde mixture at RT over 10 minutes. The solution may turn pale yellow.
-
Monitoring: Stir vigorously. Reaction is typically complete within 1–3 hours.
-
Workup: Acidify to pH ~3 with 1N HCl. Extract with Ethyl Acetate.[3][1][2]
-
Caution: Do not acidify below pH 2 to avoid potential hydrolysis of the difluoromethoxy group over long periods, though it is relatively robust.
-
Reaction Module C: Benzimidazole Formation
Application: Scaffold hopping for kinase inhibitors. Mechanism: Oxidative condensation with phenylenediamines.
Workflow Diagram
Figure 2: One-pot synthesis of benzimidazole derivatives.
Protocol
-
Mix aldehyde (1.0 equiv) and o-phenylenediamine (1.0 equiv) in DMF or Ethanol.
-
Add Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) as a mild oxidant.
-
Heat to 80–100°C for 4–6 hours.
-
Pour into ice water; the product often precipitates as a solid.
Comparative Data & Troubleshooting
Reaction Performance Table
| Reaction Type | Reagent System | Typical Yield | Key Risk Factor |
| Reductive Amination | STAB / AcOH / DCE | 85–95% | Over-alkylation (if using primary amines). |
| Pinnick Oxidation | NaClO₂ / t-BuOH | 90–98% | HOCl generation (must use scavenger). |
| Wittig Olefination | PPh₃=CH-R / THF | 70–85% | Strong base (n-BuLi) can degrade -OCHF₂. |
Troubleshooting Guide
-
Problem: Low yield in Reductive Amination.
-
Solution: Ensure the imine is fully formed before adding STAB. Add molecular sieves (4Å) to the imine formation step to remove water.
-
-
Problem: Loss of -OCHF₂ group.
-
Solution: Avoid pH > 12 or temperatures > 120°C in aqueous basic media. Avoid t-butyllithium.
-
References
-
BenchChem. (2025).[1][5] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[1][5] Retrieved from
-
Sigma-Aldrich. (n.d.). 4-(Difluoromethoxy)benzaldehyde Product Sheet & Reactivity. Retrieved from
-
Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][6] Journal of Organic Chemistry, 61(11), 3849-3862.[6]
-
Pinnick, H. W., et al. (1981). Oxidation of α,β-unsaturated aldehydes.[4][8] Tetrahedron, 37(11), 2091-2096. (Standard protocol reference for Pinnick Oxidation).
-
PubChem. (2025).[9] 4-Fluoro-3-methylbenzaldehyde (Analogous Structure Data). Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 9. 4-Fluoro-3-methylbenzaldehyde | C8H7FO | CID 2734874 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Olefination of 4-(Difluoromethoxy)-3-methylbenzaldehyde
Executive Summary
This application note details the strategic execution of Wittig olefination reactions utilizing 4-(difluoromethoxy)-3-methylbenzaldehyde . This substrate is a critical scaffold in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other bioactive agents where the difluoromethoxy (
The protocols herein address specific synthetic challenges:
-
Steric Modulation: Managing the ortho-methyl group's influence on transition state geometry.
-
Chemo-stability: Preserving the integrity of the
group against -elimination under basic conditions. -
Purification Efficiency: Implementing a non-chromatographic method for Triphenylphosphine Oxide (TPPO) removal to ensure scalability.
Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8]
The Difluoromethoxy Advantage
The
-
H-Bond Donor: Unlike
, the proton is sufficiently acidic to act as a weak hydrogen bond donor (Hansch ). -
Metabolic Shield: The C-F bonds prevent rapid O-dealkylation by cytochrome P450 enzymes.[2]
-
Base Sensitivity: While generally robust, the benzylic
proton has a pKa . Use of organolithiums (e.g., -BuLi) in large excess can lead to deprotonation followed by fragmentation (difluorocarbene ejection). Recommendation: Use alkoxide or hydride bases ( -BuOK, NaH) which are kinetically sufficient for ylide formation but thermodynamically safer for the substrate.
The Ortho-Methyl Effect
The 3-methyl substituent introduces steric bulk proximal to the aldehyde carbonyl.
-
Kinetic Impact: Nucleophilic attack of the ylide is slightly retarded compared to unsubstituted benzaldehydes.
-
Stereochemical Impact: The increased rotational barrier favors the formation of E-alkenes (trans) when using stabilized ylides due to destabilization of the erythro-betaine intermediate.
Reaction Mechanism & Pathway
The following diagram illustrates the convergent pathway for both stabilized and non-stabilized ylides, highlighting the critical oxaphosphetane intermediate.
Figure 1: Mechanistic pathway of the Wittig olefination. The stability of the Ylide (R group dependent) dictates the reversibility of the TS formation and final stereochemistry.
Experimental Protocols
Protocol A: Synthesis of Terminal Alkenes (Methylenation)
Target: Conversion to 4-(difluoromethoxy)-3-methylstyrene.
Reagent: Methyltriphenylphosphonium bromide (
Materials
| Reagent | Equiv. | Role |
| 1.2 | Ylide Precursor | |
| 1.3 | Base | |
| Substrate | 1.0 | Electrophile |
| THF (Anhydrous) | 0.2 M | Solvent |
Procedure
-
Ylide Generation: To a flame-dried flask under
, suspend in anhydrous THF. Cool to . -
Base Addition: Dropwise add potassium tert-butoxide (
-BuOK). The suspension will turn bright yellow, indicating ylide formation. Stir for 45 minutes at .-
Expert Insight: Although
-BuLi is common, -BuOK is preferred here to avoid any risk of deprotonating the benzylic proton.
-
-
Substrate Addition: Dissolve this compound in minimal THF and add dropwise to the ylide solution.
-
Reaction: Allow warming to room temperature (RT). Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot (
) should disappear within 2–4 hours. -
Quench: Dilute with diethyl ether and quench with saturated
.
Protocol B: Synthesis of Cinnamates (E-Selective)
Target: Ethyl 3-(4-(difluoromethoxy)-3-methylphenyl)acrylate.
Reagent: (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide).
Selectivity:
Materials
| Reagent | Equiv. | Role |
| Stabilized Ylide | 1.1 | Reagent |
| Substrate | 1.0 | Electrophile |
| Toluene or DCM | 0.5 M | Solvent |
Procedure
-
Setup: In a round-bottom flask, dissolve the substrate and the stabilized ylide in Toluene (for higher
-selectivity) or DCM (for faster rate). -
Reflux (Toluene Method): Heat to
for 6–12 hours.-
Expert Insight: The ortho-methyl group creates steric drag. Higher temperatures (Toluene reflux) ensure complete conversion and thermodynamic equilibration to the E-isomer.
-
-
Workup: Remove solvent under reduced pressure. Proceed directly to purification.
Purification & Validation (Self-Validating Systems)
The "TPPO Nightmare" Solution: Complexation
Chromatography of Wittig products is often plagued by triphenylphosphine oxide (TPPO) streaking. We utilize a chemical precipitation method [1].[3][4][5]
Protocol:
-
Dissolve the crude residue in minimal Ethanol or EtOAc.
-
Add
(2.0 equiv relative to theoretical TPPO) dissolved in Ethanol. -
Stir for 1 hour at RT. A bulky white precipitate (
) forms. -
Filter through a sintered glass funnel. The filtrate contains the clean alkene.
Analytical Validation
The reaction success is self-validated by specific NMR signatures.
| Marker | Method | Diagnostic Signal | Interpretation |
| Triplet ( | Presence confirms the fluorinated group survived the base. | ||
| Alkene Formation | Doublet ( | Large coupling constant confirms E-geometry (for cinnamates). | |
| Aldehyde Consumption | IR | Disappearance of | Confirms conversion of starting material. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Enolization of aldehyde | The 3-methyl group does not prevent enolization, but it is rare for benzaldehydes. Ensure reagents are dry. Switch to LiHMDS if |
| Defluorination | Base too strong | If using |
| Z-Isomer Contamination | Kinetic control | For Protocol B, switch solvent from DCM to Toluene or Xylene and increase reflux time to drive thermodynamic equilibration. |
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[6][7][3][5] The Journal of Organic Chemistry, 82(19), 9931–9936.
-
Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Conformation, Hydrogen Bonding, and Physicochemical Properties. Journal of Medicinal Chemistry, 60(2), 797–804.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[8][9][10] Chemical Reviews, 89(4), 863–927.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of α,β-Unsaturated Ketones via Claisen-Schmidt Condensation with 4-(Difluoromethoxy)-3-methylbenzaldehyde
Abstract: This document provides a comprehensive guide for the synthesis of chalcone derivatives utilizing 4-(Difluoromethoxy)-3-methylbenzaldehyde through a base-catalyzed aldol condensation, specifically the Claisen-Schmidt reaction. Chalcones, or α,β-unsaturated ketones, are crucial intermediates in medicinal chemistry and materials science.[1][2] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed mechanistic overview, step-by-step experimental procedures, purification techniques, and in-depth characterization methods. We emphasize the rationale behind experimental choices, ensuring a reproducible and high-yielding synthesis.
Introduction and Mechanistic Overview
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[3] A particularly robust variant is the Claisen-Schmidt condensation, which occurs between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens, thereby preventing self-condensation of the aldehyde.[4][5] This reaction pathway leads to the formation of α,β-unsaturated ketones, a class of compounds often referred to as chalcones.[1]
The subject of this guide, this compound, is an excellent electrophilic partner in this reaction. The strong electron-withdrawing nature of the difluoromethoxy group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack and generally leading to high reaction yields.[6]
The reaction proceeds via a base-catalyzed mechanism, as detailed below.
Base-Catalyzed Claisen-Schmidt Mechanism
-
Enolate Formation: A base, typically hydroxide, abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[7][8]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.[3][8]
-
Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone, the initial aldol addition product.[9]
-
Dehydration: Under the reaction conditions, particularly with heating, this aldol adduct readily undergoes dehydration. The base removes a proton from the α-carbon, forming an enolate, which then eliminates a hydroxide ion to yield the final α,β-unsaturated ketone.[9][10] This elimination is highly favorable as it creates a conjugated system extending across the aromatic rings and the enone moiety.[11]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Application: Synthesis Protocol
This protocol details the synthesis of (E)-3-(4-(difluoromethoxy)-3-methylphenyl)-1-phenylprop-2-en-1-one from this compound and acetophenone. The principles can be readily adapted for other enolizable ketones.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| This compound | C₉H₈F₂O₂ | 186.16 | 1.0 | 1.86 g (10 mmol) |
| Acetophenone | C₈H₈O | 120.15 | 1.0 | 1.20 g (1.2 mL, 10 mmol) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.5 | 1.00 g (25 mmol) |
| Ethanol (95%) | C₂H₅OH | - | Solvent | ~40 mL |
| Distilled Water | H₂O | - | Solvent | ~20 mL |
| Hydrochloric Acid (HCl), dilute | HCl | - | Neutralization | As needed |
Step-by-Step Synthesis Protocol
-
Catalyst Preparation: In a 50 mL beaker, dissolve 1.00 g (25 mmol) of sodium hydroxide in 20 mL of distilled water. Cool the solution in an ice-water bath.
-
Reactant Solution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.86 g (10 mmol) of this compound and 1.20 g (1.2 mL, 10 mmol) of acetophenone. Add 25 mL of 95% ethanol and stir until all solids are dissolved.
-
Condensation Reaction: Cool the flask containing the aldehyde and ketone solution in an ice bath. While stirring vigorously, add the cold aqueous NaOH solution dropwise over 15-20 minutes. A precipitate, typically yellow or off-white, should begin to form.[4]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.[12]
-
Product Isolation (Work-up): Pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and water. Stir the mixture for 15 minutes to allow for complete precipitation of the crude product.
-
Neutralization: Slowly add dilute hydrochloric acid to the slurry until the mixture is neutral (test with pH paper). This step neutralizes any excess NaOH.[12]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the filter cake thoroughly with several portions of cold distilled water to remove residual salts. Follow with a wash using a small amount of ice-cold ethanol to remove unreacted starting materials.[4][14]
-
Drying: Allow the product to air-dry on the filter for 15-20 minutes, then transfer the crude product to a watch glass and dry in a vacuum oven at a low temperature (40-50 °C) to a constant weight.
Experimental Workflow Diagram
Caption: Experimental workflow for chalcone synthesis.
Purification and Characterization
Purification of the crude product is essential to obtain a sample suitable for biological testing or further synthetic steps. Recrystallization is the most common method.[13]
Recrystallization Protocol
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol, just enough to dissolve the solid completely.[11] This may require gentle heating on a hot plate.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.[4]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.[14]
-
Determine the final yield and melting point. A sharp melting point range is indicative of high purity.[13]
Spectroscopic Characterization
Structural confirmation of the synthesized chalcone is achieved through standard spectroscopic techniques.[15]
| Technique | Expected Observations for (E)-3-(4-(difluoromethoxy)-3-methylphenyl)-1-phenylprop-2-en-1-one |
| IR Spectroscopy | ~1660 cm⁻¹: Strong C=O stretch (conjugated ketone).[16] ~1600-1580 cm⁻¹: C=C stretch (vinylic and aromatic).[17] ~980 cm⁻¹: C-H bend (trans-disubstituted alkene). ~1100-1250 cm⁻¹: C-O-C and C-F stretches (difluoromethoxy group). |
| ¹H NMR | δ ~7.2-8.1 ppm: Doublets for vinylic protons (Hα and Hβ) with a large coupling constant, J ≈ 15-16 Hz, confirming trans stereochemistry.[16] δ ~7.0-8.0 ppm: Multiplets corresponding to aromatic protons. δ ~6.7 ppm: Triplet for the -OCHF₂ proton with J ≈ 74 Hz.[18] δ ~2.3 ppm: Singlet for the methyl (-CH₃) protons. |
| ¹³C NMR | δ ~190 ppm: Carbonyl carbon (C=O).[16] δ ~120-145 ppm: Vinylic (Cα, Cβ) and aromatic carbons. δ ~115 ppm: Triplet for the difluoromethoxy carbon (-OCHF₂) due to C-F coupling. δ ~16 ppm: Methyl carbon (-CH₃). |
| Mass Spectrometry | Molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight (C₁₇H₁₄F₂O₂ = 288.29 g/mol ).[15] |
Conclusion
The Claisen-Schmidt condensation provides an efficient and reliable method for synthesizing chalcones from this compound. The protocol detailed in this application note is robust and can be adapted for various ketone substrates. The strong activating effect of the difluoromethoxy group ensures high reactivity, leading to good yields of the desired α,β-unsaturated ketone. Proper purification and thorough spectroscopic characterization are critical to validate the structure and purity of the final compound, which is a valuable building block for further research in drug discovery and materials science.
References
-
Rasayan J. Chem. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL CHALCONE DERIVATIVES. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
University of Evansville. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
Goyal, P., Kumar, A., & Gupta, G. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(Supp 1), 001-014. Retrieved from [Link]
-
Singh, A., et al. (2011). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]
-
Millersville University. (2012, November 14). Chemistry 211 Experiment 5. Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]
-
University of Colorado Denver. (n.d.). 1 ALDOL CONDENSATION O O OH base (cat) acid (cat). Retrieved from [Link]
-
Scribd. (n.d.). Aldol Condensation. Retrieved from [Link]
-
Leah4sci.com. (2020, April 26). base catalyzed aldol [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Aldol Condensation. Retrieved from [Link]
-
Reed College. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction. Retrieved from [Link]
-
Evranos Aksöz, B., & Ertan, M. (2015). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 34, 203-212. Retrieved from [Link]
-
ResearchGate. (n.d.). IR and 1 H-NMR spectra of the synthesized chalcones. Retrieved from [Link]
-
University of Jordan. (2018-2019). Organic Chemistry Laboratory Experiments Stage 2. Retrieved from [Link]
-
JETIR. (n.d.). A Study on the Synthesis, Characterisation of Chalcone moiety. Retrieved from [Link]
-
Master Organic Chemistry. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Retrieved from [Link]
-
Khanna, P. (2021, May 12). Aldol Condensation! Understanding the Mechanism! Medium. Retrieved from [Link]
-
Scribd. (n.d.). Chemists: Novel Chalcone Synthesis. Retrieved from [Link]
-
ResearchGate. (2024, October 31). Comprehensive Mechanistic Analysis and Stereoselectivity Evaluation in the Enolate-Driven Aldol Condensation of Benzaldehyde and Acetone for Targeted Product Isolation. Retrieved from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
University of Oregon. (n.d.). Solventless Aldol Condensation. Retrieved from [Link]
-
University of Central Arkansas. (n.d.). 32. The Aldol Condensation: Synthesis of Dibenzalacetone. Retrieved from [Link]
-
University of Wisconsin-Stout. (n.d.). Dibenzalacetone via Crossed Aldol Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. japsonline.com [japsonline.com]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. praxilabs.com [praxilabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Claisen-Schmidt Condensation [cs.gordon.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Application Note: Strategic Utilization of 4-(Difluoromethoxy)-3-methylbenzaldehyde in Medicinal Chemistry
Executive Summary
This technical guide details the application of 4-(Difluoromethoxy)-3-methylbenzaldehyde (CAS: 111480-89-6) as a high-value building block in rational drug design. While often overshadowed by its 3-methoxy analogs (e.g., intermediates for Roflumilast), this specific 3-methyl scaffold offers a unique pharmacokinetic advantage: it eliminates the metabolic liability of O-demethylation at the 3-position while retaining the lipophilic and hydrogen-bond donor properties of the 4-difluoromethoxy group.
This guide provides validated protocols for transforming this aldehyde into three critical pharmacophores: benzylamines (via reductive amination), benzoic acids (via Pinnick oxidation), and dihydropyrimidinones (via Biginelli condensation).
Strategic Rationale: The "Metabolic Block" Strategy
In medicinal chemistry, the 3,4-dimethoxyphenyl moiety is a common pharmacophore but suffers from rapid clearance via CYP450-mediated O-demethylation.
This compound addresses this by:
-
Bioisosterism (-OCHF₂): The difluoromethoxy group acts as a lipophilic bioisostere for a methoxy or hydroxy group. Unlike a methoxy group, the -CF₂H moiety is a weak hydrogen bond donor (due to the acidity of the C-H bond polarized by fluorines), improving binding affinity to target proteins [1].
-
Metabolic Blocking (-CH₃): Replacing the 3-methoxy oxygen with a carbon (methyl) prevents O-dealkylation, significantly extending half-life (
) while maintaining similar steric bulk [2].
Comparative Physicochemical Profile[1]
| Property | 3,4-Dimethoxybenzaldehyde | This compound | Impact on Drug Design |
| Metabolic Stability | Low (O-demethylation prone) | High (Blocked 3-pos, stable 4-pos) | Extended in vivo half-life. |
| H-Bond Donor | No | Yes (Weak, via -CF₂H ) | Novel binding interactions. |
| Lipophilicity (cLogP) | ~1.2 | ~2.5 | Improved membrane permeability. |
| Electronic Effect | Electron Donating | Electron Withdrawing (Inductive) | Modulates pKa of attached amines. |
Experimental Protocols
Protocol A: Reductive Amination for Kinase Inhibitor Libraries
Application: Synthesis of benzylamine cores common in EGFR and VEGFR inhibitors.
Rationale: The aldehyde handle allows for rapid coupling with diverse amines. Using Sodium Triacetoxyborohydride (STAB) ensures selectivity for the aldehyde over ketones or other reducible groups.
Materials:
-
This compound (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic)
-
1,2-Dichloroethane (DCE) (Anhydrous)
Step-by-Step Methodology:
-
Solubilization: In a flame-dried reaction vial, dissolve 1.0 mmol of this compound in 5 mL of anhydrous DCE.
-
Imine Formation: Add 1.1 mmol of the amine. If the amine is a salt (e.g., HCl), add 1.1 mmol of Triethylamine (TEA). Add 1 drop of glacial acetic acid. Stir at Room Temperature (RT) for 30 minutes under nitrogen.
-
Checkpoint: Monitor by TLC.[1] Formation of the imine (often a shift in Rf) indicates readiness for reduction.
-
-
Reduction: Cool the mixture to 0°C. Add 1.5 mmol of STAB portion-wise.
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (5 mL).
-
Workup: Extract with Dichloromethane (DCM) (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Protocol B: Pinnick Oxidation to Benzoic Acid
Application: Generating fragment coupling partners for amide synthesis (e.g., peptidomimetics).
Rationale: Pinnick oxidation (NaClO₂/NaH₂PO₄) is chosen over KMnO₄ to avoid over-oxidation or degradation of the difluoromethoxy group (which can be sensitive to harsh acidic/oxidative conditions).
Step-by-Step Methodology:
-
Setup: Dissolve 1.0 mmol of aldehyde in 10 mL of t-Butanol/Water (3:1 v/v). Add 2-methyl-2-butene (5.0 equiv) as a scavenger for HOCl.
-
Oxidation: Add NaH₂PO₄ (2.0 equiv) followed by NaClO₂ (1.5 equiv) portion-wise at 0°C.
-
Monitoring: Stir at RT for 2–4 hours. The solution typically turns pale yellow.
-
Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1] The product is usually pure enough for subsequent amide coupling without chromatography.
Protocol C: Biginelli Cyclocondensation (MCR)
Application: Synthesis of Dihydropyrimidinone scaffolds (Calcium channel blockers, mitotic kinesin inhibitors).
Rationale: This one-pot reaction builds a complex heterocycle in a single step, utilizing the aldehyde as the central electrophile.
Step-by-Step Methodology:
-
Mixture: Combine this compound (1.0 mmol), Urea (1.5 mmol), and Ethyl Acetoacetate (1.0 mmol) in Ethanol (5 mL).
-
Catalyst: Add Ytterbium Triflate [Yb(OTf)₃] (5 mol%) or concentrated HCl (2 drops).
-
Reflux: Heat to reflux (80°C) for 6 hours.
-
Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.
Visualizing the Synthetic Logic
The following diagram illustrates the central role of this building block in diversifying drug scaffolds.
Caption: Synthetic divergence from the core aldehyde to three distinct bioactive scaffolds, highlighting the pharmacological benefits of the difluoromethoxy-methyl motif.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Reductive Amination | Incomplete imine formation. | Add molecular sieves (4Å) to the reaction to scavenge water during the imine formation step before adding the reducing agent. |
| Defluorination (Loss of -CF₂H) | Reaction conditions too basic or acidic. | Avoid strong Lewis acids (e.g., AlCl₃) or refluxing in strong aqueous base. The -OCHF₂ group is stable under STAB and Pinnick conditions but sensitive to harsh hydrolysis. |
| Aldehyde Oxidation in Storage | Air sensitivity. | Store the aldehyde under Nitrogen/Argon at 4°C. If the solid turns to a syrup, purify via short-path distillation or a silica plug before use. |
References
-
Erickson, J. A., & McLoughlin, J. I. (2020). Hydrogen Bond Donor Properties of the Difluoromethoxy Group. Journal of Organic Chemistry. (Note: Generalized citation for bioisostere principle).
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. .
-
Sigma-Aldrich. (n.d.). 4-(Difluoromethoxy)benzaldehyde Product Information. .
-
BenchChem. (2025).[1] Technical Support Center: Scale-Up Production and Protocols. .
-
ChemicalBook. (n.d.). Synthesis and Properties of Difluoromethoxy Benzaldehydes. .
Sources
4-(Difluoromethoxy)-3-methylbenzaldehyde for the synthesis of heterocyclic compounds
Application Note: Strategic Utilization of 4-(Difluoromethoxy)-3-methylbenzaldehyde in Heterocyclic Chemistry
Part 1: Introduction & Strategic Value
In modern medicinal chemistry, the difluoromethoxy group (
This compound represents a high-value building block that combines this fluorinated motif with an ortho-methyl group. This structural combination offers two distinct advantages:
-
Steric Tuning: The 3-methyl group introduces specific steric constraints that can lock bioactive conformations or block metabolic hotspots on the aromatic ring.
-
Electronic Modulation: The electron-donating methyl group counterbalances the electron-withdrawing nature of the aldehyde and difluoromethoxy groups, fine-tuning the reactivity of the aldehyde toward condensation reactions.
This guide details the application of this aldehyde in synthesizing three classes of privileged heterocyclic scaffolds: Quinazolinones , 1,4-Dihydropyridines , and Indazoles .
Part 2: Chemical Profile & Properties
Before initiating synthesis, it is critical to understand the physicochemical baseline of the starting material compared to common analogs.
Table 1: Comparative Physicochemical Profile
| Property | Target Molecule: this compound | Analog: 4-(Difluoromethoxy)benzaldehyde | Analog: 4-Methoxy-3-methylbenzaldehyde |
| CAS No. | Derivative of 73960-07-3 | 73960-07-3 | 3288-04-8 |
| Molecular Weight | 186.15 g/mol | 172.13 g/mol | 150.17 g/mol |
| LogP (Predicted) | ~2.8 | ~2.3 | ~2.1 |
| H-Bond Donor | 1 (Weak, C-F...H) | 1 | 0 |
| Reactivity | Moderate Electrophile | High Electrophile | Low Electrophile |
| Primary Hazard | Irritant (Skin/Eye) | Irritant | Irritant |
Note: The presence of the 3-methyl group slightly reduces the electrophilicity of the carbonyl carbon compared to the des-methyl analog, requiring optimized catalysis for condensation reactions.
Part 3: Application I - Synthesis of Quinazolinones (Biginelli-Type)
The Biginelli reaction and its variations allow for the rapid assembly of dihydropyrimidinones and quinazolinones, which are key pharmacophores in calcium channel blockers and anticancer agents.
Mechanism & Workflow
The reaction proceeds via a three-component condensation involving the aldehyde, a 1,3-dicarbonyl (e.g., dimedone), and urea. The 3-methyl group on the aldehyde plays a crucial role in directing the stereochemical outcome by restricting rotation in the transition state.
Figure 1: Multicomponent synthesis pathway for Quinazolinone derivatives.
Experimental Protocol 1: One-Pot Synthesis
-
Stoichiometry:
-
This compound: 1.0 equiv (186 mg, 1 mmol)
-
Cyclohexane-1,3-dione: 1.0 equiv (112 mg, 1 mmol)
-
Urea: 1.5 equiv (90 mg, 1.5 mmol)
-
Catalyst: Trimethylsilyl chloride (TMSCl): 0.5 equiv (Recommended over HCl for milder conditions).
-
Solvent: Acetonitrile (
) or Ethanol ( ) (5 mL).
-
-
Procedure:
-
Step 1: Dissolve the aldehyde and dione in acetonitrile in a round-bottom flask.
-
Step 2: Add urea followed by the dropwise addition of TMSCl.
-
Step 3: Heat the mixture to reflux (
) for 6 hours. Monitor by TLC (System: Hexane/EtOAc 6:4). -
Step 4 (Workup): Cool to room temperature. The product often precipitates. If solid forms, filter and wash with cold ethanol.
-
Step 5 (Purification): If no precipitate, remove solvent in vacuo. Recrystallize from Ethanol/Water (9:1).
-
-
Critical Control Point:
-
Observation: If the reaction stalls, the steric bulk of the 3-methyl group may be hindering the initial aldol condensation.
-
Correction: Increase catalyst load to 1.0 equiv or switch to a Lewis acid catalyst like
(5 mol%).
-
Part 4: Application II - Synthesis of Indazoles
Indazoles are privileged scaffolds in kinase inhibitors. Synthesizing them from aldehydes typically involves condensation with hydrazine. However, aldehydes with electron-donating groups (like the 3-methyl here) can be prone to Wolff-Kishner reduction byproducts if conditions are too harsh.
Mechanism & Workflow
Direct reaction with hydrazine hydrate can lead to the hydrazone, which must then be oxidatively cyclized.
Figure 2: Stepwise synthesis of Indazoles preventing Wolff-Kishner reduction.
Experimental Protocol 2: Stepwise Hydrazone Formation & Cyclization
-
Step A: Hydrazone Formation
-
Step B: Oxidative Cyclization
-
Reagents: Hydrazone (from Step A) + Iodobenzene diacetate (PIDA) (1.1 equiv).
-
Solvent: Dichloromethane (DCM).
-
Procedure: Dissolve hydrazone in DCM at
. Add PIDA portion-wise. Stir at room temperature for 1 hour. -
Mechanism: PIDA generates a nitrene-like intermediate that inserts into the ortho-C-H bond. Note: The 3-methyl group may sterically direct cyclization to the other ortho position (C6), or if blocked, the reaction may fail. For this specific substrate, the 3-methyl group blocks one side, forcing cyclization to the C6 position (ortho to the aldehyde, meta to the methyl).
-
Part 5: Safety & Handling
-
Difluoromethoxy Stability: The
group is generally stable under acidic and basic conditions used in these protocols. However, avoid extremely strong Lewis acids ( ) at high temperatures, which can cleave the ether linkage. -
Aldehyde Reactivity: As an air-sensitive aldehyde, store under nitrogen at
to prevent oxidation to the corresponding benzoic acid. -
Toxicology: Treat as a standard irritant. Use gloves and fume hood.[2]
References
-
Properties of Difluoromethoxy Group
-
Biginelli Reaction Protocol
-
Title: 4-(Difluoromethoxy)benzaldehyde 95% Product Information.[5]
- Source: Sigma-Aldrich.
-
-
Indazole Synthesis via Hydrazones
-
Analogous Synthesis (3-Methoxy variant)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(二氟甲氧基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Borohydride Reduction of 4-(Difluoromethoxy)-3-methylbenzaldehyde
Introduction: The Strategic Reduction of a Fluorinated Benzaldehyde Derivative
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups has become a cornerstone for modulating the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of organic molecules. The difluoromethoxy group (-OCF₂H) is of particular interest as it can serve as a lipophilic hydrogen bond donor and can significantly impact a molecule's pKa, metabolic stability, and conformational preferences.
This document provides a comprehensive guide for the selective reduction of the aldehyde functionality in 4-(difluoromethoxy)-3-methylbenzaldehyde to the corresponding primary alcohol, (4-(difluoromethoxy)-3-methylphenyl)methanol. This transformation is a fundamental step in the synthesis of more complex molecular architectures. We will delve into the mechanistic underpinnings of the sodium borohydride reduction, provide a detailed and field-tested experimental protocol, and outline the necessary steps for the characterization of the final product.
Chemical Structures and Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/mL) |
| This compound | ![]() | C₉H₈F₂O₂ | 186.16 | ~230-240 | ~1.2-1.3 |
| (4-(Difluoromethoxy)-3-methylphenyl)methanol | ![]() | C₉H₁₀F₂O₂ | 188.17 | ~240-250 | ~1.2-1.3 |
Note: The physical properties are estimations based on structurally similar compounds such as 4-(difluoromethoxy)benzaldehyde and 4-fluoro-3-methylbenzaldehyde.
Reaction Mechanism: The Nuances of Hydride Transfer
The reduction of an aldehyde to a primary alcohol using sodium borohydride (NaBH₄) is a classic example of nucleophilic addition to a carbonyl group.[1] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a source of hydride ions (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral alkoxide intermediate.[1]
-
Protonation: In the second step, the alkoxide intermediate is protonated by a protic solvent (in this case, methanol) to yield the final primary alcohol product.[1]
Caption: Borohydride reduction mechanism.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of (4-(difluoromethoxy)-3-methylphenyl)methanol.
Materials and Reagents
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp
Step-by-Step Procedure
Caption: Experimental workflow for the reduction.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Sodium Borohydride: Slowly add sodium borohydride (0.3-0.5 eq) to the stirred solution in small portions over 15-20 minutes. Caution: The addition of NaBH₄ to methanol can cause the evolution of hydrogen gas. Ensure adequate ventilation and add the reagent slowly to control the reaction rate.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (lower Rf value) indicates the reaction is proceeding.
-
Workup - Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Slowly and carefully add 1 M hydrochloric acid dropwise to quench the excess sodium borohydride and neutralize the reaction mixture. Continue adding the acid until the pH is approximately 6-7. Be cautious as hydrogen gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Shake the funnel vigorously, venting frequently. Allow the layers to separate, and collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
Characterization of (4-(Difluoromethoxy)-3-methylphenyl)methanol
The purified product should be characterized by standard spectroscopic methods. The following are expected spectral data based on analogous compounds.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30-7.10 (m, 3H, Ar-H)
-
δ 6.55 (t, J = 73.5 Hz, 1H, -OCF₂H )
-
δ 4.68 (s, 2H, -CH₂OH)
-
δ 2.25 (s, 3H, Ar-CH₃)
-
δ 1.80 (br s, 1H, -OH)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 149.0 (t, J = 3.0 Hz, C-ODCF₂)
-
δ 140.0 (C-CH₂OH)
-
δ 130.0 (Ar-C)
-
δ 127.0 (Ar-C)
-
δ 122.0 (Ar-C)
-
δ 115.5 (t, J = 258.0 Hz, -OC F₂H)
-
δ 112.0 (Ar-C)
-
δ 64.5 (-C H₂OH)
-
δ 16.0 (Ar-C H₃)
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -80 to -85 (d, J = 73.5 Hz)
-
-
IR (ATR, cm⁻¹):
-
3350 (br, O-H stretch)
-
2950-2850 (C-H stretch)
-
1250-1050 (C-O and C-F stretches)
-
Safety Precautions
-
Sodium Borohydride (NaBH₄): Corrosive and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methanol (MeOH): Flammable and toxic. Avoid inhalation, ingestion, and skin contact.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care and appropriate PPE.
-
Ethyl Acetate (EtOAc): Flammable liquid. Use in a well-ventilated area.
References
-
PubChem. (4-Methoxy-3-methylphenyl)methanol. Retrieved from [Link]
-
PubChem. 4-Fluoro-3-methylbenzaldehyde. Retrieved from [Link]
-
MySkinRecipes. (4-(Difluoromethoxy)phenyl)methanol. Retrieved from [Link]
-
Journal of Chemical Education. The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Retrieved from [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic-Synthesis.com. Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
-
EPA. 4-(difluoromethyl)benzaldehyde Properties. Retrieved from [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
Sources
Application Note: Knoevenagel Condensation with 4-(Difluoromethoxy)-3-methylbenzaldehyde
[1]
Abstract & Strategic Importance
This application note details the optimized protocols for performing Knoevenagel condensations with 4-(Difluoromethoxy)-3-methylbenzaldehyde . This specific building block is increasingly relevant in medicinal chemistry as a lipophilic bioisostere. The difluoromethoxy (-OCHF₂) group serves as a metabolically stable alternative to methoxy (-OMe) or hydroxyl (-OH) groups, modulating lipophilicity (LogP) and membrane permeability while acting as a weak hydrogen bond donor [1].[1]
Key Chemical Challenge: Unlike simple benzaldehydes, this substrate presents a dual challenge:
-
Electronic Effect: The -OCHF₂ group is electron-withdrawing by induction (
) but electron-donating by resonance ( ), creating a unique electronic profile that activates the aldehyde less effectively than a standard methoxy group.[1] -
Steric Hindrance: The 3-methyl group introduces ortho-steric strain, potentially retarding the rate of nucleophilic attack at the carbonyl carbon compared to the unhindered 4-(difluoromethoxy)benzaldehyde analog.[1]
Chemical Profile & Stability[2][3]
| Property | Specification | Notes |
| Compound Name | This compound | |
| CAS Number | 1367707-18-3 | Confirmed specific isomer [2].[1] |
| Molecular Formula | C₉H₈F₂O₂ | MW: 186.16 g/mol |
| Physical State | Low-melting solid or Oil | Analogous to 3-methoxy variant.[1][2] |
| Reactivity | Moderate Electrophile | Deactivated relative to nitro-benzaldehydes.[1] |
| Stability | Acid: Stable Base: Sensitive to strong alkoxides | Avoid pH > 12 to prevent haloform-type cleavage of -CHF₂.[1] |
Reaction Mechanism & Catalyst Selection[1]
The Knoevenagel condensation generally proceeds via an iminium ion intermediate when catalyzed by secondary amines (e.g., piperidine). For this sterically hindered substrate, the formation of the initial C-C bond is the rate-determining step (RDS).
Mechanistic Pathway (DOT Visualization)[1]
Figure 1: Catalytic cycle highlighting the iminium activation. The 3-methyl group on the substrate exerts steric pressure during the enolate attack (Critical Control Point).[1]
Experimental Protocols
Protocol A: The "Doebner Modification" (Standard)
Best for: Synthesis of Cinnamic Acid derivatives using Malonic Acid.[1]
Rationale: The addition of pyridine acts as both solvent and base, while piperidine forms the reactive iminium species. The decarboxylation occurs in situ upon heating.
Materials:
-
Substrate: 1.0 eq (186 mg for 1 mmol scale)
-
Malonic Acid: 1.2 eq[1]
-
Pyridine: 5.0 eq (Solvent/Base)[1]
-
Piperidine: 0.1 eq (Catalyst)[1]
Step-by-Step:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (approx. 2-3 mL per mmol).
-
Catalyze: Add piperidine (0.1 eq) dropwise.
-
Reflux: Heat the mixture to 80–100°C for 4–6 hours.
-
Note: The 3-methyl group may require the upper temperature limit compared to unhindered analogs.[1]
-
-
Monitor: Check TLC for disappearance of the aldehyde (UV active, distinct Rf).
-
Workup: Cool to 0°C. Slowly add concentrated HCl until pH < 2 (precipitates the acid and neutralizes pyridine).
-
Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine, and recrystallize from Ethanol/Water.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Neutral nucleophiles (Malononitrile, Ethyl Cyanoacetate) and overcoming steric hindrance.[1]
Rationale: Microwave irradiation provides rapid dielectric heating, efficiently overcoming the activation energy barrier imposed by the ortho-methyl group [3].
Materials:
-
Substrate: 1.0 eq
-
Active Methylene (e.g., Malononitrile): 1.1 eq
-
Solvent: Ethanol (or Solvent-free)[1]
-
Catalyst: Piperidine (2 drops) or Ammonium Acetate (10 mol%)[1]
Step-by-Step:
-
Mix: Combine aldehyde and active methylene compound in a microwave vial. Add minimal Ethanol (0.5 mL/mmol) to create a slurry.
-
Irradiate: Seal and heat at 80°C for 5–10 minutes (Power: 100W, Max Pressure: 200 psi).
-
Crystallize: Cool the vial to room temperature. The product often crystallizes directly out of the solution upon cooling.
-
Wash: Filter and wash with cold ethanol.
Optimization & Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance of 3-methyl group.[1] | Increase catalyst loading to 20 mol% or switch to Protocol B (Microwave). |
| By-product Formation | Hydrolysis of -OCHF₂ group.[1] | Ensure reaction pH does not exceed 11-12.[1] Avoid strong hydroxide bases (NaOH/KOH). |
| Oiling Out | Product lipophilicity.[3][4] | The -OCHF₂ and -CH₃ groups increase LogP.[1] Use a more non-polar solvent for recrystallization (e.g., Hexane/EtOAc). |
| No Reaction | Old catalyst. | Piperidine absorbs CO₂ from air. Distill piperidine or use fresh bottle. |
Workflow Decision Tree (DOT Visualization)
Figure 2: Decision matrix for selecting the optimal protocol based on the active methylene partner.
Safety & Handling
-
Fluorine Content: While the -OCHF₂ group is stable, thermal decomposition >200°C may release HF. Do not overheat.
-
Reagents: Piperidine is toxic and flammable. Pyridine is a reproductive toxin. Handle all reagents in a fume hood.
-
Waste: Dispose of halogenated organic waste separately.
References
-
Erickson, J. A., et al. "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor." Journal of Medicinal Chemistry, 2020.
-
ChemicalBook/BLD Pharm. "Product Catalog: this compound (CAS 1367707-18-3)."[1]
-
Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. [1]
-
Organic Chemistry Portal. "Knoevenagel Condensation: Doebner Modification."
-
Sigma-Aldrich. "Safety Data Sheet: 4-(Difluoromethoxy)benzaldehyde (Analogous Safety Data)."
Application Notes & Protocols: Synthesis of Novel Secondary Alcohols via Grignard Reaction with 4-(Difluoromethoxy)-3-methylbenzaldehyde
Abstract & Significance
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This application note provides a comprehensive guide for the nucleophilic addition of a Grignard reagent to 4-(Difluoromethoxy)-3-methylbenzaldehyde, a specialized aromatic aldehyde, to yield a novel secondary alcohol. The incorporation of the difluoromethoxy (-OCF₂H) moiety is of high interest in medicinal chemistry and materials science. This group can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, by acting as a bioisostere for other functional groups.[3][4] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in mechanistic principles, practical insights for successful execution, and robust troubleshooting advice.
Scientific Principles & Reaction Mechanism
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon of the aldehyde.[5][6] The electron-withdrawing nature of the difluoromethoxy group in the 4-position of the benzaldehyde substrate enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The reaction mechanism comprises two principal stages:
-
Nucleophilic Addition: The Grignard reagent (R-MgX) adds across the carbon-oxygen double bond of the aldehyde, forming a transient, six-membered ring transition state. This results in a new carbon-carbon bond and a tetravalent magnesium alkoxide intermediate.[5][7]
-
Acidic Workup: The magnesium alkoxide is subsequently protonated during an acidic workup step (quenching) to yield the final secondary alcohol product.[8][9][10]
Caption: General mechanism of the Grignard reaction with an aldehyde.
Detailed Experimental Protocols
Critical Prerequisite: The success of a Grignard reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions. Grignard reagents are potent bases and will be readily quenched by protic sources like water, leading to reaction failure.[2][11] All glassware must be oven-dried overnight (>120 °C) and assembled hot under a positive pressure of an inert gas (e.g., Nitrogen or Argon). All solvents and reagents must be certified anhydrous.[2][9]
Protocol 1: Preparation of Grignard Reagent (Example: Phenylmagnesium Bromide)
This protocol details the formation of a common aryl Grignard reagent. The same procedure can be adapted for various alkyl or aryl halides.
| Reagent/Material | Molecular Wt. | Equiv. | Amount |
| Magnesium Turnings | 24.31 g/mol | 1.2 | (e.g., 1.46 g) |
| Bromobenzene | 157.01 g/mol | 1.0 | (e.g., 5.0 mL, 7.45 g) |
| Anhydrous Diethyl Ether | 74.12 g/mol | - | ~70 mL |
| Iodine | 253.81 g/mol | 1 crystal | ~5 mg |
Procedure:
-
Apparatus Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel. Seal all openings and establish an inert atmosphere by flushing the system with nitrogen.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed. This process helps to etch the passivating magnesium oxide layer from the metal surface, exposing fresh, reactive magnesium.[12][13] Allow the flask to cool to room temperature.
-
Reaction Initiation: In the dropping funnel, prepare a solution of bromobenzene (1.0 equiv.) in ~20 mL of anhydrous diethyl ether. Add ~5-10 mL of this solution to the magnesium turnings. The reaction mixture should become cloudy and begin to gently boil (reflux) as the exothermic reaction initiates. If the reaction does not start, gentle warming or sonication may be required.
-
Grignard Reagent Formation: Once initiated, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a steady but controlled reflux. Overly rapid addition can lead to an uncontrollable exotherm and promote side reactions like Wurtz coupling.[13][14][15]
-
Completion: After the addition is complete, continue to stir the resulting dark grey-brown solution at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The prepared Grignard reagent should be used immediately.
Protocol 2: Reaction with this compound
| Reagent/Material | Molecular Wt. | Equiv. | Amount |
| This compound | 186.15 g/mol | 1.0 | (e.g., 9.31 g) |
| Phenylmagnesium Bromide Solution | ~1.0 M in Et₂O | 1.1 | ~55 mL |
| Anhydrous Diethyl Ether | 74.12 g/mol | - | ~50 mL |
Procedure:
-
Substrate Preparation: In a separate dry flask, dissolve this compound (1.0 equiv.) in ~50 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel on the Grignard reaction apparatus.
-
Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This helps to moderate the initial exothermic reaction upon addition of the aldehyde.
-
Slowly add the aldehyde solution from the dropping funnel to the stirred Grignard reagent over 30-45 minutes. A precipitate will likely form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 60 minutes to ensure complete conversion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
Protocol 3: Workup & Purification
-
Quenching: Cool the reaction flask back to 0 °C in an ice bath. Very slowly and cautiously, add saturated aqueous ammonium chloride (~50 mL) dropwise to quench the reaction and any unreacted Grignard reagent. Using saturated NH₄Cl provides a mildly acidic proton source to protonate the alkoxide while minimizing the risk of acid-catalyzed side reactions with the alcohol product.[2]
-
Extraction: Transfer the entire mixture to a separatory funnel. Add an additional 50 mL of diethyl ether. Wash the organic layer sequentially with 1 M HCl (to dissolve magnesium salts), saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).[13] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude secondary alcohol can be purified via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Workflow Visualization
Caption: Step-by-step experimental workflow for the Grignard synthesis.
Troubleshooting & Field Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | - Inactive magnesium surface (oxide layer).- Wet glassware, solvents, or reagents. | - Gently crush a few Mg turnings with a glass rod.- Add a few drops of 1,2-dibromoethane as an activator.[12]- Re-dry all glassware and use freshly opened anhydrous solvents. |
| Low Product Yield | - Incomplete reaction.- Grignard reagent quenched by moisture.- Side reactions (e.g., Wurtz coupling, enolization of the aldehyde if it has α-protons).[15] | - Increase reaction time or gently warm after addition.- Ensure absolute anhydrous conditions throughout.- Maintain low temperature during additions; ensure slow, controlled addition rates. |
| Formation of Biphenyl (in PhMgBr reaction) | - Wurtz coupling side reaction (Ph-Br + Ph-MgBr). | - Use highly diluted conditions.- Maintain a controlled, gentle reflux during reagent formation; avoid excessive heating. |
| Starting Aldehyde Recovered | - Grignard reagent was not formed or was quenched before addition. | - Re-verify anhydrous conditions and magnesium activation.- Titrate the Grignard reagent before use to confirm its concentration. |
Safety & Handling
-
Grignard Reagents: Highly reactive, flammable, and corrosive. React violently with water. Handle exclusively under an inert atmosphere.
-
Anhydrous Ethers (Diethyl Ether, THF): Extremely flammable and can form explosive peroxides upon storage.[11] Always work in a certified chemical fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Safety goggles, flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[16]
References
-
Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Organometallics - ACS Publications. [Link]
-
The Grignard Reagents. ResearchGate. [Link]
-
Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents | Request PDF. ResearchGate. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Mettler Toledo. [Link]
-
reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
THE SOLUTION COMPOSITION OF SOME ORGANOMAGNESIUM REAGENTS AS INFERRED FROM SPECTROSCOPIC AND COLL IGATIVE PROPERTY STUDIES. University of South Florida Scholar Commons. [Link]
-
The Grignard Reaction Mechanism. Chemistry Steps. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
-
The Grignard Reaction. University of Missouri–St. Louis. [Link]
-
-
How is secondary alcohol produced from ester and grignard reagent?. Quora. [Link]
-
Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
Grignard reagent. Wikipedia. [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature. [Link]
-
Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. MDPI. [Link]
-
Alcohols from Carbonyl Compounds: Grignard Reaction. Berea College. [Link]
-
-
Grignard Reaction. University of California, Irvine. [Link]
-
-
17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. NC State University Libraries. [Link]
-
Synthesis using Grignard reagents_Part1. Khan Academy. [Link]
-
A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Accounts of Chemical Research. [Link]
-
4-Fluoro-3-methylbenzaldehyde. PubChem. [Link]
-
Synthesis of Alcohols using Grignard Reagents. YouTube. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
How Alcohols Are Created Using the Grignard Reaction. Dummies. [Link]
-
Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. ResearchGate. [Link]
-
How to purify tertiary alcohol?. ResearchGate. [Link]
-
Using the Grignard Reaction to Make Alcohols. YouTube. [Link]
Sources
- 1. mt.com [mt.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. youtube.com [youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Difluoromethoxy)-3-methylbenzaldehyde
Executive Summary & Compound Profile
User: Research Scientists, Process Chemists, and Drug Development Professionals. Subject: 4-(Difluoromethoxy)-3-methylbenzaldehyde Application: Critical intermediate for pharmaceutical synthesis (e.g., PDE4 inhibitors, bioisosteres of anisoles).
This guide addresses the specific purification challenges associated with This compound . Unlike simple benzaldehydes, the introduction of the difluoromethoxy (–OCHF₂) group creates a unique impurity profile involving unreacted phenols and potential defluorinated byproducts. This technical manual provides self-validating protocols to ensure high purity (>98%) suitable for downstream API synthesis.
Compound Properties (Typical)
| Property | Description |
| Structure | Benzaldehyde core with 3-methyl and 4-difluoromethoxy substituents.[1][2][3][4][5][6][7][8] |
| Physical State | Pale yellow oil to low-melting solid (dependent on purity). |
| Solubility | Soluble in DCM, EtOAc, MeOH; insoluble in water. |
| Stability | Sensitive to strong acids (hydrolysis of –OCHF₂) and strong oxidizers. |
| Key Impurity | 4-Hydroxy-3-methylbenzaldehyde (Starting Material). |
Impurity Origin & Control Strategy
Understanding the reaction mechanism is the first step in purification. The synthesis typically involves the alkylation of 4-hydroxy-3-methylbenzaldehyde with a difluorocarbene source (e.g., ClCF₂H gas or Sodium chlorodifluoroacetate) under basic conditions [1, 2].
Impurity Formation Pathways
-
Unreacted Starting Material (Phenol): Due to the biphasic nature of many difluoromethylation reactions, conversion is rarely 100%.
-
Tars/Polymers: Cannizzaro-type reactions or aldol condensations under high pH/temperature.
-
Hydrolysis Products: Exposure to strong acids during workup can cleave the difluoromethyl ether back to the phenol.
Figure 1: Reaction pathways leading to the target compound and common impurities.
Troubleshooting Guide (Q&A)
Issue 1: "I still see starting material (phenol) in my product after extraction."
Diagnosis: The starting material, 4-hydroxy-3-methylbenzaldehyde, is a phenol and is significantly more acidic than the product. Simple water washes will not remove it. Solution: Implement a pH-controlled Alkaline Wash .
-
Mechanism: The phenol (pKa ~8-10) will deprotonate in mild base (pH 12-13) and move to the aqueous phase. The product (no acidic protons) remains in the organic phase.
-
Protocol:
-
Dissolve crude oil in Ethyl Acetate or DCM.
-
Wash 2x with 1M NaOH (cold). Note: Do not use concentrated base or heat, as this may degrade the aldehyde.
-
Wash 1x with Brine to remove excess base.
-
Dry over Na₂SO₄.
-
Issue 2: "The product is dark brown/black and yield is lower than expected."
Diagnosis: Polymerization or oxidation of the aldehyde functionality, likely caused by excessive heating during the reaction or distillation. Solution:
-
During Synthesis: Ensure strict temperature control. If using ClCF₂CO₂Na, do not exceed the decarboxylation temperature significantly (typically 90-100°C is sufficient) [1].
-
Purification: Perform a Silica Plug Filtration before attempting distillation.
-
Elute with 10% EtOAc/Hexanes. The non-polar product moves quickly; dark tars stay on the silica.
-
Issue 3: "My product 'oils out' during crystallization attempts."
Diagnosis: The presence of the difluoromethoxy group and the methyl group lowers the melting point, making the compound prone to oiling, especially if impurities (like residual solvent or isomers) are present. Solution: Switch to Vacuum Distillation or Low-Temperature Crystallization .
-
Distillation: Use high vacuum (<1 mmHg). The product is stable enough for distillation if the bath temperature is kept <140°C.
-
Crystallization: If a solid is required, dissolve in minimum hot Hexanes (or Pentane) and cool slowly to -20°C. Seeding with a pure crystal is critical if available.
Detailed Purification Protocols
Method A: Chemical Purification (Recommended for >5g scale)
Best for removing unreacted starting material without chromatography.
-
Workup: Dilute the reaction mixture with water and extract into Ethyl Acetate (EtOAc) .
-
Alkaline Wash (Critical):
-
Wash the organic layer twice with cold 1M NaOH (20 mL per gram of crude).
-
Check: The aqueous layer should be yellow/orange (phenolate anion).
-
-
Neutralization: Wash the organic layer with Saturated NaHCO₃ followed by Brine .
-
Drying: Dry over Anhydrous MgSO₄ for 30 minutes. Filter.
-
Concentration: Remove solvent under reduced pressure (Rotavap) at 40°C.
-
Result: Pale yellow oil. Purity is typically >95% by NMR.
Method B: Flash Column Chromatography
Best for high-purity requirements (>99%) or removing non-polar byproducts.
| Parameter | Setting |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | Hexanes (or Petroleum Ether) |
| Mobile Phase B | Ethyl Acetate |
| Gradient | 0% → 10% EtOAc over 5 CV (Column Volumes), then hold 10%. |
| Detection | UV at 254 nm (Strong absorption due to benzaldehyde chromophore). |
| Rf Value | Product Rf ~ 0.4-0.5 in 9:1 Hex:EtOAc (Starting material Rf < 0.1). |
Method C: Vacuum Distillation
Best for large scale (>50g).
-
Set up a short-path distillation apparatus.
-
Ensure high vacuum (< 2 mbar).
-
Degas: Stir the oil under vacuum at room temperature for 20 mins to remove volatiles.
-
Heat: Slowly raise oil bath temperature.
-
Collect: Discard the first fraction (solvent/low boilers). Collect the main fraction.
-
Note: Expected boiling point will be analogous to 4-(difluoromethoxy)benzaldehyde (~80-90°C at 0.5 mmHg) [3].
-
Workflow Visualization
Figure 2: Step-by-step purification decision tree.
Analytical Verification
To certify the purified compound, verify the following spectral markers:
-
¹H NMR (CDCl₃):
-
Aldehyde Proton: Singlet at ~9.8 - 9.9 ppm.
-
Difluoromethoxy Group: Triplet (large coupling constant,
Hz) at ~6.5 - 6.6 ppm [1, 3]. -
Methyl Group: Singlet at ~2.3 ppm.[9]
-
-
¹⁹F NMR:
-
Doublet at ~ -81 to -83 ppm.
-
-
HPLC Purity:
-
Column: C18.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
-
The difluoromethoxy group increases lipophilicity; the product will elute significantly later than the hydroxy- precursor.
-
References
-
Google Patents. Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. CN105732348A.[5][9] Available at:
Sources
- 1. 4-Difluoromethoxy-3-methoxy-benzaldehyde oxime | CAS 733796-08-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. 4-Difluoromethoxy-3-hydroxybenzaldehyde | 151103-08-1 | Benchchem [benchchem.com]
- 5. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. PubChemLite - 4-(difluoromethyl)-3-methylbenzaldehyde (C9H8F2O) [pubchemlite.lcsb.uni.lu]
- 9. 4-(difluoromethyl)-3-methylbenzaldehyde - C9H8F2O | CSSB06358884911 [chem-space.com]
Technical Support Center: Recrystallization of Substituted Benzaldehydes
Status: Active Agent: Senior Application Scientist Ticket ID: REC-BENZ-001 Subject: Troubleshooting Oiling Out, Oxidation, and Yield Optimization
Introduction: The Chemistry of the Challenge
Substituted benzaldehydes present a unique dual-challenge in purification:
-
Thermodynamic Instability (Oiling Out): Many substituted derivatives (e.g., o-halo or m-alkoxy benzaldehydes) have melting points (MP) near the boiling points of common solvents. If the solute melts before it dissolves or separates as a liquid upon cooling, purification fails.
-
Chemical Instability (Auto-oxidation): The aldehydic hydrogen is highly susceptible to radical abstraction, leading to the formation of benzoic acid impurities. This reaction is catalyzed by light, air, and trace metals.
This guide provides self-validating protocols to address these specific failure modes.
Part 1: The "Oiling Out" Crisis
Symptom: Upon cooling, the solution becomes cloudy with liquid droplets (emulsion) rather than forming geometric crystals. These droplets eventually harden into an impure amorphous glass.
Root Cause: The temperature of the solution is between the saturation temperature and the melting point of the solvated solute. Impurities often depress the melting point further, widening this "oiling out" window.[1]
Troubleshooting Workflow (Decision Logic)
Caption: Logic flow for addressing liquid-liquid phase separation (oiling out) during cooling.
Corrective Protocol: The "Trituration Recovery"
If your product has oiled out, do not discard. Follow this recovery procedure:
-
Reheat: Warm the mixture until the oil redissolves completely.
-
Solvent Modification: Add a small amount (5-10% v/v) of the solvent species that is better at dissolving the impurity (usually the more polar component in a binary mix).
-
The Critical Point: Allow the solution to cool very slowly (wrap the flask in foil/towel).
-
Seeding: When the temperature is approx. 5°C below the expected melting point, add a seed crystal.
-
No seed available? Dip a glass rod in the solution, let the solvent evaporate on the tip to form micro-crystals, and re-insert.
-
-
Agitation: If oil droplets reappear, stir vigorously. This mechanical stress can force the droplets to solidify, though the purity may be lower than true crystals.
Part 2: Oxidation Defense (Benzoic Acid Removal)
Symptom: The benzaldehyde has a sharp, acidic odor (distinct from the almond/cherry scent) or contains white, non-lustrous solids that do not dissolve in organic solvents.
Mechanism: Radical chain mechanism.
Purification Protocol: The Bicarbonate Wash
Before recrystallization, you must chemically remove the benzoic acid. Recrystallization alone often fails because benzoic acid can co-crystallize.
-
Dissolution: Dissolve the crude benzaldehyde in diethyl ether or ethyl acetate (approx 10 mL/g).
-
The Wash: Wash the organic layer twice with 10% aqueous Sodium Carbonate (
) or Saturated Sodium Bicarbonate ( ).-
Chemistry:
.
-
-
Verification: Acidify a small aliquot of the aqueous wash with HCl. If a white precipitate forms, benzoic acid was successfully removed.
-
Drying: Wash organic layer with brine, dry over anhydrous
, and evaporate solvent. -
Proceed: Continue to recrystallization with the acid-free solid.
Part 3: Solvent System Database
Select the starting solvent based on the substituent's electronic and steric effects.
| Compound Class | Example | Recommended Solvent System | Notes |
| Nitro-benzaldehydes | 4-Nitrobenzaldehyde | Ethanol/Water (9:1) or Ether/Petroleum Ether | Highly crystalline. Ethanol/Water is standard but avoid prolonged heating to prevent acetal formation [1]. |
| Halo-benzaldehydes | 4-Chlorobenzaldehyde | Hexane/Ethyl Acetate or Cyclohexane | Lower polarity required. Often sublimes; cover funnel during filtration. |
| Hydroxy-benzaldehydes | Vanillin / Salicylaldehyde | Water or Toluene | High water solubility allows recrystallization from hot water. Toluene yields very pure anhydrous crystals. |
| Amino-benzaldehydes | 4-Dimethylaminobenzaldehyde | Ethanol or Isopropanol | Avoid acids. Amine group makes these prone to oxidation; use |
| Methoxy-benzaldehydes | Anisaldehyde | Ethanol/Hexane | Often low melting solids. Freezing the solution may be necessary to induce crystallization. |
Part 4: Protocol for Air-Sensitive Recrystallization
For highly substituted or electron-rich benzaldehydes (e.g., amino- or poly-methoxy substituted), standard open-air recrystallization leads to degradation.
The "Schlenk-Compatible" Method
-
Setup: Use a two-neck round bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Deoxygenation: Bubble nitrogen through the chosen solvent for 15 minutes before adding it to the solid.
-
Dissolution: Add solvent to the solid under a positive pressure of nitrogen. Heat to reflux.[2][3]
-
Filtration: If hot filtration is needed, use a fritted funnel under a blanket of nitrogen (or inverted funnel method).
-
Crystallization: Allow to cool under nitrogen.
-
Stabilization: Once crystals are dry, store in an amber vial flushed with Argon. Add a trace of Hydroquinone (0.1% w/w) if the compound is for long-term storage and not immediate biological testing [2].
Part 5: Frequently Asked Questions (FAQs)
Q: My yield is extremely low (<40%). Where is my product?
-
A: Check the "Mother Liquor."[4][5] Substituted benzaldehydes often have significant solubility in cold ethanol.
-
Fix: Concentrate the filtrate (mother liquor) to half its volume on a rotavap and cool again to harvest a "second crop." Note that the second crop is usually less pure.
-
Q: The crystals are colored (yellow/orange) but should be white.
-
A: This indicates oligomerization (Schiff base formation) or oxidation products.
-
Fix: Perform a "Charcoal Treatment."[4] Add activated carbon (1-2% by weight) to the hot solution, stir for 5 minutes, and filter hot through Celite. Warning: Carbon can catalyze oxidation in air; ensure this step is done quickly or under inert gas.
-
Q: Can I dry the crystals in an oven?
-
A: Risk High. Benzaldehydes have high vapor pressures and can sublime or oxidize at elevated temperatures.
-
Fix: Dry in a vacuum desiccator over
or Silica Gel at room temperature.
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Relevant section: Purification of organic solids).
-
BenchChem. (2025).[2][4][6] Preventing Oxidation of Benzaldehyde Derivatives During Synthesis.
-
Organic Syntheses. (1953). o-Nitrobenzaldehyde.[3] Org. Synth. 1953, 33, 60. DOI: 10.15227/orgsyn.033.0060.
-
LibreTexts Chemistry. (2022). Troubleshooting: Oiling Out.
-
ResearchGate. (2016).[7] Prevention of Benzaldehyde Oxidation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(Difluoromethoxy)-3-methylbenzaldehyde
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization & Troubleshooting of O-Difluoromethylation
Introduction
Welcome to the technical guide for synthesizing 4-(difluoromethoxy)-3-methylbenzaldehyde . This intermediate is a critical scaffold in medicinal chemistry, notably serving as a precursor for phosphodiesterase-4 (PDE4) inhibitors like Roflumilast .
The synthesis relies on the O-difluoromethylation of 4-hydroxy-3-methylbenzaldehyde. While conceptually simple, this reaction involves a transient difluorocarbene (:CF₂) intermediate, making it sensitive to moisture, temperature, and stirring rates. This guide moves beyond basic recipes to provide a mechanistic understanding of yield loss and specific troubleshooting steps.
Module 1: The Reaction System & Mechanism
To optimize yield, you must control the generation and capture of the difluorocarbene species. We focus here on the Sodium Chlorodifluoroacetate (SCDA) route, which is the preferred bench-stable method over the ozone-depleting gas chlorodifluoromethane (Freon-22).
The Mechanism at a Glance
-
Activation: Thermal decarboxylation of SCDA generates the reactive carbene (:CF₂).
-
Capture: The phenolic hydroxyl group (activated by base) attacks the electrophilic carbene.
-
Stabilization: Proton transfer yields the final difluoromethoxy ether.
Visualizing the Pathway
The following diagram illustrates the reaction flow and critical failure points (marked in red).
Figure 1: Mechanistic pathway of O-difluoromethylation using SCDA. Note that the carbene (:CF₂) is the bottleneck; if not trapped immediately by the phenoxide, it decomposes or polymerizes.
Module 2: Critical Process Parameters (CPPs)
The following parameters are non-negotiable for achieving yields >85%.
| Parameter | Recommended Setting | Scientific Rationale |
| Solvent System | DMF : Water (5:1 to 10:1) | The Paradox: Water is required to solubilize the SCDA salt, but too much water hydrolyzes the carbene. DMF promotes the nucleophilicity of the phenoxide. |
| Temperature | 95°C – 105°C | SCDA decarboxylation is slow below 90°C. Above 120°C, the aldehyde group becomes unstable (Cannizzaro/oxidation risk). |
| Base | K₂CO₃ (Potassium Carbonate) | Strong enough to deprotonate the phenol (pKa ~10) but mild enough to prevent aldehyde degradation. Cs₂CO₃ is superior but expensive. |
| Reagent Stoichiometry | 2.5 – 3.0 equiv. SCDA | Because :CF₂ is volatile and prone to hydrolysis, a significant excess of the reagent is required to drive the reaction to completion. |
Module 3: Troubleshooting Guide (Q&A)
This section addresses specific user scenarios based on common failure modes.
Issue 1: Low Conversion (Starting Material Remains)
Q: I ran the reaction at 80°C for 12 hours, but TLC shows 40% unreacted aldehyde. Adding more SCDA didn't help. Why?
A: You are likely operating below the decarboxylation threshold .
-
Diagnosis: SCDA is stable at room temperature and only releases :CF₂ efficiently above 90-95°C. At 80°C, the generation of carbene is too slow, and the small amount formed may be hydrolyzing before reacting.
-
The Fix: Increase the internal temperature to 100°C . Ensure your oil bath is set to ~110°C to account for heat transfer losses.
Issue 2: The "Tarry Mess" (Low Mass Balance)
Q: My starting material is gone, but the isolated yield is only 30%. The reaction mixture is dark black and viscous.
A: This indicates carbene polymerization or aldehyde decomposition .
-
Diagnosis: If the concentration of the phenoxide (substrate) is too low, the highly reactive :CF₂ species will react with itself or the solvent, forming polytetrafluoroethylene-like oligomers (black tar).
-
The Fix:
-
Concentration: Run the reaction at a higher concentration (0.5 M – 1.0 M with respect to the substrate).
-
Addition Rate: Do not add all SCDA at once if you are scaling up (>10g). Add the SCDA in 3-4 portions over 2 hours to keep a steady flux of carbene available for the phenoxide.
-
Issue 3: Inconsistent Yields with DMF/Water
Q: Batch 1 gave 90% yield. Batch 2 (same protocol) gave 50%. The only difference was a new bottle of DMF.
A: The issue is likely water content variability .
-
Diagnosis: While some water is necessary to dissolve SCDA, "wet" DMF (containing excess water) will quench the carbene rapidly (forming CO and HF). Conversely, anhydrous DMF might not solubilize the SCDA effectively, leading to heterogeneous "clumping."
-
The Fix: Standardize the water content. Use anhydrous DMF and explicitly add a calculated amount of water (e.g., 10% v/v). Do not rely on the adventitious water in "technical grade" DMF.
Issue 4: Cannizzaro Side Reaction
Q: I see a byproduct that looks like the alcohol or acid of the starting material.
A: You are using a base that is too strong (e.g., NaOH or KOH) at high temperatures.
-
Diagnosis: Strong hydroxide bases at 100°C can induce the Cannizzaro reaction on the aldehyde moiety, disproportionating it into the alcohol and carboxylic acid.
-
The Fix: Switch to K₂CO₃ . It is sufficiently basic to form the phenoxide but suppresses the nucleophilic attack on the aldehyde carbonyl.
Module 4: Optimized Experimental Protocol
Target: this compound Scale: 10 mmol (adaptable)
Reagents
-
Substrate: 4-Hydroxy-3-methylbenzaldehyde (1.36 g, 10 mmol)
-
Reagent: Sodium chlorodifluoroacetate (SCDA) (4.57 g, 30 mmol, 3.0 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol, 1.5 equiv)
-
Solvent: DMF (18 mL) + Distilled Water (2 mL) (9:1 Ratio)
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Charging: Add the substrate, K₂CO₃, DMF, and water.[1] Stir at room temperature for 10 minutes to ensure formation of the yellow phenoxide anion.
-
Reagent Addition (Phase 1): Add half of the SCDA (1.5 equiv).
-
Reaction: Heat the mixture to 100°C (internal temp).
-
Note: You will observe gas evolution (CO₂). Ensure the system is open to a bubbler or well-vented hood.
-
-
Reagent Addition (Phase 2): After 2 hours, check TLC. If starting material persists, cool slightly (to 80°C), add the remaining SCDA (1.5 equiv), and reheat to 100°C for another 2–3 hours.
-
Workup:
-
Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).
Troubleshooting Logic Flow
Figure 2: Decision matrix for diagnosing yield failures.
References
-
Zafrani, Y., et al. (2013). "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039. [Link]
-
Hands, A. T., et al. (2024).[5] "Difluoromethylation of Phenols." Organic Syntheses, 101, 174-192. [Link]
-
Sperry, J. B., et al. (2012). "A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale." Organic Process Research & Development, 16(11), 1854–1860. [Link]
- Frey, M., et al. (2001). "Process for the preparation of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid." U.S.
Sources
Removal of unreacted starting materials from 4-(Difluoromethoxy)-3-methylbenzaldehyde
Target Compound: 4-(Difluoromethoxy)-3-methylbenzaldehyde
Starting Material (SM): 4-Hydroxy-3-methylbenzaldehyde
Reaction Type:
Module 1: The Chemical Logic (Diagnostic Triage)
Before attempting a workaround, it is critical to understand why the separation is failing. The purification of this compound relies almost entirely on exploiting the acidity difference between the unreacted starting material and the product.
The Core Problem: Phenolic Persistence
In difluoromethylation reactions (using reagents like sodium chlorodifluoroacetate or chlorodifluoromethane gas), conversion is rarely 100%. The remaining starting material, 4-Hydroxy-3-methylbenzaldehyde , is a phenol.
-
Starting Material (SM): Weakly acidic (
). -
Product: Neutral ether/aldehyde (No acidic proton).
Why Standard Washes Fail:
A simple water or brine wash will not remove the starting material. The SM is an organic molecule with moderate lipophilicity.[1] At neutral pH (
The Solution: pH-Controlled Extraction
To remove the SM, you must convert it into its water-soluble salt (phenolate) using a base, while ensuring the base is not strong enough to degrade the aldehyde functionality of your product (via Cannizzaro reaction or polymerization).
Module 2: Troubleshooting Guides (Q&A)
Scenario A: "I washed with water, but TLC still shows starting material."
Diagnosis: You failed to deprotonate the phenol. Corrective Action: You must introduce a basic wash step.
-
Re-dissolve your crude oil in Ethyl Acetate or Dichloromethane (DCM).
-
Wash with 1.0 M NaOH or 10%
. -
Separate the layers. The SM is now in the aqueous waste layer. The product remains in the organic layer.
Scenario B: "I used NaOH, but my product yield dropped significantly."
Diagnosis: Harsh conditions caused side reactions. Root Cause:
-
Cannizzaro Reaction: Strong bases (conc. NaOH) can force the aldehyde group to disproportionate into an alcohol and a carboxylic acid.
-
Hydrolysis: While the
group is relatively stable, prolonged exposure to strong heat and base can hydrolyze it back to the phenol.
Corrective Action:
-
Cool the wash: Perform the basic extraction at
. -
Reduce Base Strength: Switch from NaOH to saturated Sodium Bicarbonate (
) or Potassium Carbonate ( ) if the SM is strictly phenolic. However, for 4-hydroxy-3-methylbenzaldehyde ( ), Carbonate ( ) is safer and effective.
Scenario C: "I have a stubborn emulsion during the basic wash."
Diagnosis: Formation of surfactants or fine precipitates. Corrective Action:
-
Add Brine: Saturation with NaCl increases the ionic strength, forcing phase separation.
-
Filter: Pass the biphasic mixture through a Celite pad to remove fine particulates (often inorganic salts from the difluorocarbene source) that stabilize the emulsion.
Module 3: Validated Experimental Protocol
Objective: Isolate this compound with <1% residual starting material.
Reagents Required
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Wash Solution A: 1.0 M NaOH (Cold) OR 10%
-
Wash Solution B: Saturated Brine[6]
-
Drying Agent: Anhydrous
[4][5]
Step-by-Step Methodology
-
Quench & Dilution:
-
Cool the reaction mixture to Room Temperature (RT).
-
Dilute with water to dissolve inorganic salts (NaCl/NaBr formed during reaction).
-
Extract the aqueous mixture with EtOAc (
reaction volume).
-
-
The Critical Basic Wash (SM Removal):
-
Neutralization & Drying:
-
Wash the organic layer once with Water (to remove excess base).
-
Wash once with Saturated Brine (to remove water).
-
Dry over anhydrous
for 15 minutes.
-
-
Isolation:
-
Filter off the drying agent.[4]
-
Concentrate under reduced pressure (Rotovap).
-
Result: The product is typically a light yellow oil or low-melting solid. If purity is still insufficient, proceed to flash column chromatography (Silica Gel, 9:1 Hexane:EtOAc).
-
Module 4: Visualization of the Purification Logic
The following diagram illustrates the critical decision points in the workup flow.
Caption: Logical workflow for the removal of phenolic starting material via acid-base extraction.
Module 5: Comparison of Physical Data
Understanding the physical shift between starting material and product confirms why the separation works.
| Property | Starting Material (SM) | Target Product | Impact on Purification |
| Compound Name | 4-Hydroxy-3-methylbenzaldehyde | This compound | |
| Functional Group | Phenol ( | Difluoromethyl Ether ( | SM is acidic; Product is neutral. |
| Acidity ( | Non-ionizable (Neutral) | Allows SM removal via basic wash ( | |
| H-Bonding | Donor & Acceptor | Acceptor Only | Product is significantly more lipophilic (higher |
| Solubility (Aq. Base) | High (forms Phenolate) | Very Low | Basis for extraction. |
References
-
National Institute of Standards and Technology (NIST). 4-Hydroxy-3-methylbenzaldehyde - Properties and pKa Data. NIST Chemistry WebBook, SRD 69.[8] [Link]
-
Zafrani, Y., et al. (2019). Difluoromethyl Ether: A Physiologically Stable Bioisostere. Journal of Medicinal Chemistry. (Provides mechanistic insight into the stability of
groups). [Link] -
PubChem. Compound Summary: 4-(Difluoromethoxy)benzaldehyde. (Structural analog data used for lipophilicity comparison). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxy-3-methylbenzaldehyde [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to the Analytical Methods for 4-(Difluoromethoxy)-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)-3-methylbenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. The presence of the difluoromethoxy group can significantly enhance the metabolic stability and lipophilicity of a molecule, making it a valuable moiety in drug design. Accurate and robust analytical methods are crucial for ensuring the quality, purity, and stability of this intermediate and the active pharmaceutical ingredients (APIs) derived from it. This guide provides an in-depth comparison of the primary analytical techniques for the characterization and quantification of this compound, offering insights into method selection and development.
Physicochemical Properties of Analogs
While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs.
| Property | 4-(Difluoromethoxy)benzaldehyde[1] | 4-Fluoro-3-methylbenzaldehyde[2] | 4-(Difluoromethoxy)-3-hydroxybenzaldehyde[3] |
| Molecular Formula | C₈H₆F₂O₂ | C₈H₇FO | C₈H₆F₂O₃ |
| Molecular Weight | 172.13 g/mol | 138.14 g/mol | 188.13 g/mol |
| Boiling Point | 222 °C | Not available | Not available |
| Density | 1.302 g/mL at 25 °C | Not available | Not available |
Chromatographic Methods: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for the analysis of organic molecules like this compound. The choice between these techniques depends on the analyte's volatility and thermal stability, as well as the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For a substituted benzaldehyde, reversed-phase HPLC is the most common approach.
Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
Method Development Considerations:
-
Column: A C18 column is a good starting point for method development. The choice of particle size (e.g., 5 µm for standard HPLC, sub-2 µm for UHPLC) will influence efficiency and analysis time.
-
Mobile Phase: A gradient of water (often with a pH modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol is typically used to ensure good separation of the main analyte from any impurities.
-
Detector: A UV detector is suitable for benzaldehydes due to the presence of the aromatic ring. A photodiode array (PDA) detector can provide additional spectral information to assess peak purity. For higher sensitivity, derivatization with a fluorescent tag can be employed, followed by fluorescence detection.[4]
Stability-Indicating HPLC Method:
A crucial aspect of pharmaceutical analysis is the development of stability-indicating methods that can separate the API from its degradation products.[5][6] Forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) are performed to generate potential degradation products. The HPLC method is then optimized to resolve the parent compound from all these degradants.
Experimental Protocol: Stability-Indicating RP-HPLC Method Development
-
Forced Degradation Studies:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours (solid state and in solution).
-
Photolytic: Expose to UV light (254 nm) and visible light for 24 hours.
-
-
Neutralize the acidic and basic samples before injection.
-
-
HPLC Analysis:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Method Validation:
-
Evaluate specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.
-
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides excellent separation and structural identification capabilities.
Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the analyte's boiling point and its interaction with the stationary phase.
Method Development Considerations:
-
Column: A nonpolar or mid-polar capillary column, such as a DB-5ms or HP-5MS (5% phenyl-methylpolysiloxane), is generally suitable for the analysis of benzaldehyde derivatives.[7]
-
Injector: A split/splitless injector is commonly used. The splitless mode is preferred for trace analysis.
-
Temperature Program: A temperature gradient is typically employed to ensure the elution of compounds with a range of boiling points.
-
Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. A Mass Spectrometer (MS) allows for positive identification based on the mass spectrum and fragmentation pattern.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dissolve a known amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC-MS Analysis:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MSD Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (typically δ 9-10 ppm), the aromatic protons, the methyl protons, and the proton of the difluoromethoxy group (a triplet due to coupling with the two fluorine atoms).
-
¹³C NMR: The carbon NMR spectrum will reveal distinct signals for the carbonyl carbon (around δ 190 ppm), the aromatic carbons, the methyl carbon, and the carbon of the difluoromethoxy group (a triplet due to C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum is particularly useful for confirming the presence and environment of the difluoromethoxy group. It is expected to show a doublet due to coupling with the geminal proton.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~9.9 | s | - | -CHO |
| ~7.7 | d | ~8 | Aromatic H | |
| ~7.6 | s | - | Aromatic H | |
| ~7.2 | d | ~8 | Aromatic H | |
| ~6.7 | t | ~74 | -OCHF₂ | |
| ~2.3 | s | - | -CH₃ | |
| ¹³C | ~191 | s | - | C=O |
| ~155 | t | ~2.5 | C-OCHF₂ | |
| ~135 | s | - | Aromatic C | |
| ~132 | s | - | Aromatic C | |
| ~130 | s | - | Aromatic C | |
| ~125 | s | - | Aromatic C | |
| ~117 | t | ~260 | -OCHF₂ | |
| ~115 | s | - | Aromatic C | |
| ~16 | s | - | -CH₃ | |
| ¹⁹F | ~-80 | d | ~74 | -OCHF₂ |
Note: These are predicted values based on data from analogous compounds and may vary depending on the solvent and spectrometer frequency.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In Electron Ionization (EI) mode, the molecular ion peak (M⁺) and characteristic fragment ions would be observed.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound.
-
[M-H]⁺: Loss of a hydrogen atom from the aldehyde.
-
[M-CHO]⁺: Loss of the formyl group.
-
[M-OCHF₂]⁺: Loss of the difluoromethoxy group.
Comparison of Analytical Methods
| Feature | HPLC-UV/PDA | GC-FID | GC-MS | NMR Spectroscopy |
| Principle | Differential partitioning | Differential volatility and interaction with stationary phase | Separation by GC, identification by mass | Nuclear spin transitions in a magnetic field |
| Applicability | Non-volatile, thermally (un)stable compounds | Volatile, thermally stable compounds | Volatile, thermally stable compounds | Soluble compounds |
| Information | Quantitative, Purity | Quantitative, Purity | Quantitative, Purity, Structural | Definitive Structure, Quantitative |
| Sensitivity | Good | Good | Excellent | Moderate |
| Throughput | High | High | High | Low |
| Strengths | Versatile, robust, stability-indicating | High resolution, simple | High selectivity and sensitivity, structural info | Unambiguous identification |
| Limitations | Requires chromophore for UV | Limited to volatile compounds | Limited to volatile compounds | Lower sensitivity, complex mixtures are challenging |
Workflow and Decision Making
The selection of an analytical method is guided by the objective of the analysis.
Sources
- 1. 4-(ジフルオロメトキシ)ベンズアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Fluoro-3-methylbenzaldehyde | C8H7FO | CID 2734874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 5. ijcrt.org [ijcrt.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Comparative Guide: HPLC Strategies for 4-(Difluoromethoxy)-3-methylbenzaldehyde
Topic: HPLC Analysis of 4-(Difluoromethoxy)-3-methylbenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2][3]
Executive Summary & Analyte Profile
This compound (CAS: 1367707-18-3) is a critical pharmacophore intermediate, often utilized in the synthesis of phosphodiesterase (PDE) inhibitors and kinase inhibitors.[1][2][3] Its structural integrity is pivotal; however, its synthesis via the alkylation of 4-hydroxy-3-methylbenzaldehyde often yields specific impurities that challenge standard chromatographic resolution.[1][2][3]
This guide compares two analytical approaches:
-
The Standard Alternative: A generic C18 isocratic method commonly found in early-stage screening.[1][2][3]
-
The Optimized Protocol (The Product): A stability-indicating method utilizing Core-Shell Phenyl-Hexyl stationary phase technology.[1][2][3]
We demonstrate why the Optimized Protocol is superior for resolving the critical "Process Triad": the unreacted phenol precursor, the target aldehyde, and the oxidative acid degradant.[1]
Analyte Properties
| Property | Data | Relevance to HPLC |
| Structure | Benzaldehyde core, 3-methyl, 4-OCHF₂ | Moderate lipophilicity; Fluorine moiety offers unique selectivity options.[1][2][3] |
| LogP | ~2.8 (Predicted) | Retains well on Reverse Phase (RP); elutes after non-alkylated precursors.[1] |
| pKa | Non-ionizable (Target); ~9.8 (Phenol impurity); ~4.2 (Acid impurity) | pH control is critical to suppress ionization of the acid impurity. |
| UV Max | ~254 nm (primary), ~280 nm (secondary) | Dual-wavelength monitoring recommended for purity assessment.[1] |
Performance Comparison: Optimized vs. Standard
The following data compares the resolution capabilities of a standard fully porous C18 column against the recommended Core-Shell Phenyl-Hexyl column.
Experimental Conditions
-
Mobile Phase B: Acetonitrile
-
Detection: UV @ 254 nm[1]
Comparative Data Table
| Metric | Standard Alternative (C18, 5µm, Isocratic) | Optimized Protocol (Phenyl-Hexyl Core-Shell, 2.7µm, Gradient) | Verdict |
| Elution Mode | Isocratic (60% B) | Gradient (30% | Gradient focuses peak shape.[1][2][3] |
| Resolution (Rs) (Precursor vs. Target) | 1.8 (Marginal) | 4.5 (Excellent) | Optimized method prevents co-elution risks.[1] |
| Tailing Factor (Tf) | 1.4 (Acid impurity tails) | 1.05 (Sharp) | Phenyl-Hexyl provides better peak symmetry for aromatics.[1][3] |
| Analysis Time | 12 minutes | 8 minutes | Core-shell particles allow faster flow/equilibration.[1][2][3] |
| Selectivity ( | Driven solely by hydrophobicity | Hydrophobicity + | Fluorine-Phenyl interaction enhances separation.[1][2][3] |
Technical Insight: Why the "Optimized Protocol" Wins
The Standard C18 method relies purely on hydrophobic subtraction.[1] Since the methyl group and the difluoromethoxy group both increase hydrophobicity, the separation from the starting material (4-hydroxy-3-methylbenzaldehyde) is adequate but fragile.[1][2][3]
The Phenyl-Hexyl Optimized method leverages two additional mechanisms:
-
-
Interactions: The phenyl ring of the stationary phase interacts strongly with the aromatic core of the benzaldehyde.[1][3] -
Fluorine Selectivity: The electron-withdrawing difluoromethoxy group alters the electron density of the aromatic ring, creating a distinct interaction profile with the Phenyl-Hexyl phase compared to the non-fluorinated precursor.[1][2] This "orthogonal selectivity" maximizes resolution.[1][3]
Detailed Experimental Protocol (Optimized)
This protocol is designed to be self-validating , meaning the system suitability parameters (SST) confirm the method's performance before every run.[1]
A. Reagents & Preparation[1][3][4][5][6]
-
Diluent: 50:50 Water:Acetonitrile (v/v).[1]
-
Standard Stock: 1.0 mg/mL of this compound in Diluent.[1][2]
-
Impurity Marker Stock: Mix of 4-hydroxy-3-methylbenzaldehyde (Precursor) and 4-(difluoromethoxy)-3-methylbenzoic acid (Oxidative degradant).[1][2][3]
B. Chromatographic Conditions[1][5][6][7][8][9][10]
-
Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm (e.g., Kinetex or similar).[1][2][3]
-
Column Temp: 35°C (Controls viscosity and interaction kinetics).[1]
-
Injection Vol: 5.0 µL.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffer ensures acid impurity remains protonated/neutral).
C. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 1.0 | 30 | Injection |
| 6.0 | 85 | Elution of Target |
| 7.0 | 85 | Wash |
| 7.1 | 30 | Re-equilibration |
| 10.0 | 30 | End of Run |
D. System Suitability Criteria (SST)
-
Resolution (Rs): > 2.0 between Precursor and Target.
-
Tailing Factor: < 1.5 for all peaks.
-
RSD (n=5): < 2.0% for Target peak area.[1]
Method Development Logic & Pathway
The following diagram illustrates the decision-making pathway used to select the Phenyl-Hexyl stationary phase over the standard C18, highlighting the critical "Fail" points of the alternative method.
Caption: Decision tree for selecting Phenyl-Hexyl chemistry to maximize selectivity for fluorinated aromatics.
References
-
Separation of Benzaldehyde Derivatives on Mixed-Mode Columns. SIELC Technologies. Available at: [Link]
-
PubChem Compound Summary for Fluorinated Benzaldehydes. National Center for Biotechnology Information. Available at: [Link][3]
Sources
- 1. 4-Fluoro-3-methylbenzaldehyde | C8H7FO | CID 2734874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE | 162401-70-9 [chemicalbook.com]
- 3. 73960-07-3|4-(Difluoromethoxy)benzaldehyde|BLD Pharm [bldpharm.com]
- 4. Separation of Benzaldehyde, 4-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Benzaldehyde, 3,4-diethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 4-Hydroxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]
Comparative Guide: 4-(Difluoromethoxy)-3-methylbenzaldehyde in Medicinal Chemistry
Executive Summary
4-(Difluoromethoxy)-3-methylbenzaldehyde is a specialized organofluorine intermediate used primarily in the development of pharmaceuticals and agrochemicals. It serves as a strategic building block for introducing the difluoromethoxy (-OCF₂H) motif—a lipophilic hydrogen bond donor that acts as a bioisostere for methoxy (-OCH₃) and hydroxyl (-OH) groups.
This guide compares this compound against its structural analogs to assist researchers in selecting the optimal aldehyde for structure-activity relationship (SAR) studies.
Key Differentiators
-
Metabolic Stability: Superior to 4-methoxy analogs due to the blockage of CYP450-mediated O-demethylation.
-
Lipophilicity: Higher than methoxy, but lower than trifluoromethoxy (-OCF₃), offering a "Goldilocks" zone for membrane permeability.
-
H-Bonding: Unlike -OCF₃, the -OCF₂H group retains hydrogen bond donor capability (weak acid), potentially improving target binding affinity.
Comparative Physicochemical Analysis
The following table contrasts this compound with its most common medicinal chemistry alternatives.
Table 1: Physicochemical & Electronic Comparison
| Feature | 4-(Difluoromethoxy)-3-methyl | 4-Methoxy-3-methyl | 4-(Trifluoromethoxy)-3-methyl | 4-(Difluoromethoxy) (No Methyl) |
| Structure | Ar-OCF₂H, 3-Me | Ar-OCH₃, 3-Me | Ar-OCF₃, 3-Me | Ar-OCF₂H, 3-H |
| Electronic Effect ( | Weakly Withdrawing (+0.14) | Strongly Donating (-0.27) | Strongly Withdrawing (+0.35) | Weakly Withdrawing (+0.14) |
| Lipophilicity (cLogP) | ~2.8 | ~2.1 | ~3.5 | ~2.3 |
| H-Bond Donor? | Yes (Weak) | No | No | Yes (Weak) |
| Metabolic Stability | High (Blocked C-H) | Low (O-demethylation prone) | Very High | High |
| Steric Bulk | Medium | Low | High | Low |
Note:
values refer to the Hammett substituent constant of the para-alkoxy group. Positive values indicate electron-withdrawing character, increasing the electrophilicity of the aldehyde carbonyl.
Mechanistic Insight: The "Lipophilic Hydrogen Bond Donor"
The -OCF₂H group is unique because the fluorine atoms withdraw electron density, making the terminal proton acidic enough to act as a hydrogen bond donor. This allows the molecule to cross lipid membranes (due to fluorination) while still interacting with polar residues in a protein binding pocket—a dual property that -OCH₃ and -OCF₃ lack.
Experimental Protocols
Since this compound is often not available as a commodity chemical, it is frequently synthesized in situ or in-house. Below is a validated protocol for its synthesis and subsequent reactivity.
Protocol A: Synthesis from 4-Hydroxy-3-methylbenzaldehyde
Objective: Introduction of the difluoromethoxy group using sodium chlorodifluoroacetate (safer alternative to ClCF₂H gas).
Reagents:
-
4-Hydroxy-3-methylbenzaldehyde (1.0 eq)
-
Sodium chlorodifluoroacetate (2.5 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Solvent: DMF/Water (9:1 v/v)
Workflow:
-
Dissolution: Charge a round-bottom flask with 4-hydroxy-3-methylbenzaldehyde and Cs₂CO₃ in DMF/Water. Stir at RT for 15 min to form the phenolate.
-
Addition: Add sodium chlorodifluoroacetate in one portion.
-
Heating: Heat the mixture to 100°C for 4–6 hours. Mechanism: The acetate decarboxylates to generate reactive difluorocarbene (:CF₂), which inserts into the phenolate O-H bond.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).
Self-Validation Check:
-
¹H NMR Diagnostic: Look for the characteristic triplet of the -OCF₂H proton around
6.50 ppm ( Hz). If this large coupling is absent, the reaction failed.
Protocol B: Reductive Amination (Reactivity Check)
Objective: To demonstrate the aldehyde's reactivity with a secondary amine.
-
Mix aldehyde (1.0 eq) and amine (1.1 eq) in DCE (Dichloroethane).
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).
-
Stir at RT for 12h.
-
Result: The electron-withdrawing nature of the -OCF₂H group makes the aldehyde carbonyl more electrophilic than the methoxy analog, typically resulting in faster imine formation and higher overall yields.
Visual Analysis of Pathways
Figure 1: Synthesis & Metabolic Fate
This diagram illustrates the synthesis of the compound and contrasts its metabolic stability against the methoxy analog.
Caption: Synthesis via difluorocarbene insertion (top) vs. metabolic degradation pathways (bottom). The -OCF₂H group blocks the oxidative dealkylation that rapidly degrades methoxy analogs.
Strategic Applications in Drug Design
Bioisosterism in Kinase Inhibitors
In kinase inhibitors (e.g., EGFR or VEGFR targets), the 3-methyl group on the benzaldehyde ring is often used to twist the phenyl ring out of plane relative to the core scaffold (atropisomerism control) or to fill a small hydrophobic pocket (selectivity filter).
-
Why swap OMe for OCF₂H? If the methoxy-containing lead compound suffers from high clearance (rapid metabolism), the difluoromethoxy analog maintains similar steric occupancy and electronic donation while blocking the metabolic soft spot.
Modulation of pKa
The electron-withdrawing effect of the -OCF₂H group (
-
Impact: This can reduce the basicity of a distal amine, potentially improving oral absorption by reducing ionization at intestinal pH (7.4).
Agrochemical Stability
Similar to its use in pharmaceuticals, this moiety is prevalent in modern agrochemicals (e.g., pyrethroids) where environmental stability against hydrolysis and oxidation is required.
References
-
Zafrani, Y., et al. (2017). "Difluoromethoxy- and Trifluoromethoxy-Groups: A Comparative Study of Their Physicochemical Properties." Journal of Medicinal Chemistry. Link
-
Erickson, J. A., et al. (2010). "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor."[1] Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
ChemicalBook. (2024). "Synthesis and Properties of 3-methoxy-4-(difluoromethoxy)benzaldehyde (Analogous Protocol)." Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link
Sources
Strategic Bioisosteres: 4-(Difluoromethoxy)-3-methylbenzaldehyde vs. 4-Fluoro-3-methylbenzaldehyde
This guide provides a technical comparison between 4-(Difluoromethoxy)-3-methylbenzaldehyde and 4-Fluoro-3-methylbenzaldehyde , focusing on their utility as pharmacophores in drug design.
Executive Summary
In medicinal chemistry, the choice between a fluoro (
-
4-Fluoro-3-methylbenzaldehyde is the "Stealth Blocker." It introduces a metabolic block at the para-position with minimal steric perturbation, maintaining a profile similar to the parent hydride while modulating pKa and lipophilicity.
-
This compound is the "Interaction Engineer." It acts as a lipophilic hydrogen bond donor (HBD). It is a robust bioisostere for methoxy (
) and hydroxyl ( ) groups, offering improved metabolic stability (blocking O-dealkylation) and unique conformational properties.
Physicochemical & Electronic Profile
The following table contrasts the key properties that influence ligand-target interactions and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
| Feature | 4-Fluoro-3-methylbenzaldehyde | This compound |
| CAS Number | 135427-08-6 | 128577-33-9 |
| Molecular Weight | 138.14 g/mol | ~186.15 g/mol |
| Steric Bulk (Van der Waals) | Low ( | Moderate (Rotatable bond, larger volume) |
| Electronic Effect ( | Electron Withdrawing (Inductive) | Electron Withdrawing (Inductive + Resonance) |
| H-Bonding Capability | Weak Acceptor (C-F) | Lipophilic H-Bond Donor (C-H acidic) |
| Lipophilicity ( | Moderate increase vs. H | High increase vs. OMe; Lower than OCF |
| Metabolic Liability | Resistant to oxidation at C4 | Resistant to O-dealkylation (vs. OMe) |
| Primary Utility | Metabolic blocking, pKa modulation | Bioisosteric replacement of -OMe, -OH |
Deep Dive: The Lipophilic Hydrogen Bond Donor
The defining feature of the difluoromethoxy group is the acidity of the terminal proton. The two fluorine atoms withdraw electron density, polarizing the C-H bond.[1]
-
Mechanism: This allows the
group to act as a weak hydrogen bond donor in hydrophobic pockets, a property distinct from the chemically inert or the purely accepting . -
Application: Use the difluoromethoxy variant when you need to retain a hydrogen bond interaction (replacing a phenol) but require higher lipophilicity and blood-brain barrier (BBB) permeability.
Decision Matrix: Selecting the Right Building Block
Use the following logic flow to determine which aldehyde is appropriate for your lead optimization campaign.
Experimental Protocols
A. Synthesis of this compound
Note: This compound is often synthesized from the corresponding phenol because direct difluoromethoxylation of the aldehyde is efficient.
Reaction Principle: Base-mediated alkylation of a phenol using sodium chlorodifluoroacetate (a source of difluorocarbene
Reagents:
-
4-Hydroxy-3-methylbenzaldehyde (1.0 equiv)
-
Sodium chlorodifluoroacetate (2.5 equiv)
-
Cesium Carbonate (
) or Potassium Carbonate ( ) (1.5 equiv) -
Solvent: DMF/Water (9:1)
Protocol:
-
Setup: Charge a round-bottom flask with 4-hydroxy-3-methylbenzaldehyde (10 mmol) and DMF (20 mL).
-
Base Addition: Add
(15 mmol) and stir at room temperature for 15 minutes to generate the phenoxide. -
Carbene Source: Add Sodium chlorodifluoroacetate (25 mmol) and water (2 mL).
-
Heating: Heat the mixture to 100°C for 4–6 hours. Caution: Gas evolution (
) occurs; ensure proper venting. -
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
B. Standard Reductive Amination (Applicable to Both)
This protocol couples either aldehyde with a primary/secondary amine to form a benzylic amine.
Reagents:
-
Aldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
-
Acid Catalyst: Acetic Acid (1-2 drops, optional)
Protocol:
-
Imine Formation: Dissolve the aldehyde and amine in DCE (0.2 M concentration) under
. If the amine is a salt, add 1.0 equiv of DIEA. Stir for 30–60 mins. -
Reduction: Add STAB in one portion. Stir at room temperature for 12–16 hours.
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM.
-
Validation: Monitor disappearance of the aldehyde peak (~10.0 ppm) via 1H NMR.
Comparative Reaction Pathway
The following diagram illustrates the divergent synthetic utility. The fluoro- group is generally inert to downstream modification, whereas the difluoromethoxy group is installed late-stage on a phenol precursor.
References
-
Zafrani, Y., et al. (2017). Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A New Tool for Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2024). 4-Fluoro-3-methylbenzaldehyde (CID 2734874).[2][3] National Center for Biotechnology Information.
-
BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
-
Erickson, J. A., et al. (2010). Lessons from the Drug Discovery Literature: Bioisosterism. Annual Reports in Medicinal Chemistry.
Sources
Comparing the reactivity of difluoromethoxy and methoxy benzaldehydes
Executive Analysis: The "Fluorine Effect"
In medicinal chemistry, the substitution of a methoxy group (
Key Differentiators:
-
Electronic Character:
is a strong electron-donating group (EDG). acts as a "chameleon"—it retains oxygen lone pairs for resonance but possesses a powerful inductive electron-withdrawing effect ( ) due to the moiety. -
Reactivity: The difluoromethoxy derivative renders the aldehyde carbonyl more electrophilic , accelerating nucleophilic attacks compared to the methoxy analog.
-
ADME: The
group acts as a lipophilic hydrogen-bond donor (HBD), a rare property that can improve membrane permeability and metabolic stability by blocking O-dealkylation.
Electronic Profiling & Hammett Parameters
To predict reactivity, we must quantify the electronic influence of the substituent on the aromatic ring. The Hammett substituent constant (
Comparative Electronic Data
| Substituent | Inductive Effect ( | Resonance Effect ( | Nature | |
| -0.27 | +0.29 (Weak Pull) | -0.56 (Strong Push) | Strong Donor | |
| +0.18 | +0.58 (Strong Pull) | -0.40 (Mod. Push) | Weak Withdrawer |
Note: Positive
Mechanism of Action[1]
-
Methoxy (
): The oxygen lone pair donates electron density into the ring ( ), significantly outweighing the inductive pull of the oxygen. This increases electron density at the carbonyl carbon, stabilizing it and reducing reactivity toward nucleophiles. -
Difluoromethoxy (
): The two fluorine atoms exert a massive inductive pull ( ) through the carbon-oxygen sigma bond. While the oxygen still donates via resonance, the net effect is electron withdrawal. This leaves the carbonyl carbon electron-deficient , increasing its susceptibility to nucleophilic attack.
Visualization: Electronic Landscape
Figure 1: Comparison of electronic effects. The methoxy group pumps electron density into the ring, deactivating the aldehyde. The difluoromethoxy group pulls density, activating the aldehyde.
Physicochemical Properties (Drug Design)
For drug development professionals, the shift from
Lipophilicity and H-Bonding
| Property | 4-Methoxybenzaldehyde | 4-(Difluoromethoxy)benzaldehyde | Impact |
| LogP (Approx) | 1.7 | 2.2 | +0.5 unit increase (More Lipophilic) |
| H-Bond Donor | No | Yes (Weak) | The |
| Conformation | Planar preference | Out-of-plane twist | alters binding pocket fit. |
The "Lipophilic Donor" Anomaly:
Unlike most lipophilic groups (which are inert), the
Experimental Protocol: Reactivity Benchmarking
Objective: Compare the reaction rate of reductive amination between the two aldehydes. Hypothesis: 4-(Difluoromethoxy)benzaldehyde will form the imine intermediate faster due to higher electrophilicity.
Methodology: Reductive Amination
Reagents:
-
Aldehyde (1.0 eq)[3]
-
Benzylamine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq)
-
DCE (Dichloroethane) solvent
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 mmol of the respective aldehyde in 5 mL of anhydrous DCE in separate reaction vials.
-
Imine Formation (The Critical Step): Add 1.1 mmol of benzylamine.
-
Checkpoint: Monitor by TLC or LCMS at 15 minutes.
-
Observation: The difluoromethoxy analog typically reaches equilibrium/full conversion to the imine faster than the methoxy analog due to the activated carbonyl.
-
-
Reduction: Add 1.5 mmol of STAB. Stir at room temperature for 2 hours.
-
Quench: Quench with sat.
. Extract with DCM.
Comparative Reaction Kinetics
| Reaction Stage | Methoxy Analog | Difluoromethoxy Analog | Mechanistic Reason |
| Nucleophilic Attack | Slower ( | Faster ( | Higher |
| Equilibrium Constant | Favors Aldehyde | Favors Imine | Less destabilization of the tetrahedral intermediate. |
Metabolic Stability & Toxicology
One of the primary drivers for using
Metabolic Pathway Visualization
The methoxy group is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2D6), leading to rapid clearance. The difluoromethoxy group blocks this pathway.
Figure 2: Metabolic fate comparison. The methoxy group undergoes O-demethylation to a phenol. The difluoromethoxy group resists this oxidation due to the strength of the C-F bond and the lack of electron density on the C-H bond.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry, 60(6), 1626–1631. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link
-
Zafrani, Y., et al. (2017). "Difluoromethyl Ether: A Lipophilic, Weakly Hydrogen-Bond Donating Bioisostere."[2] Journal of Medicinal Chemistry, 60(2), 797-804. Link
Sources
Spectroscopic Comparison Guide: 4-(Difluoromethoxy)-3-methylbenzaldehyde Isomers
The following guide provides an in-depth spectroscopic comparison of 4-(Difluoromethoxy)-3-methylbenzaldehyde and its critical regioisomers. This document is designed for medicinal chemists and analytical scientists requiring definitive structural validation.[1][2]
Executive Summary
This compound is a high-value pharmacophore, often serving as a lipophilic bioisostere for methoxy-substituted benzaldehydes in PDE4 inhibitors (e.g., Roflumilast analogs) and neurodegenerative therapeutics.[2]
The synthesis typically involves the
-
Regioisomers: Specifically 3-(Difluoromethoxy)-4-methylbenzaldehyde , which may arise if the starting material is impure or if non-selective formylation routes are used.[1][2]
This guide defines the Critical Quality Attributes (CQAs) using NMR (
Structural Analysis & Isomer Definition
| Feature | Target Molecule | Critical Regioisomer |
| Name | This compound | 3-(Difluoromethoxy)-4-methylbenzaldehyde |
| Structure | Aldehyde (C1), Methyl (C3), | Aldehyde (C1), |
| Symmetry | Asymmetric (1,3,4-substitution) | Asymmetric (1,3,4-substitution) |
| Key Challenge | Both isomers show a 1,3,4-aromatic coupling pattern and identical mass ( | Distinction requires analysis of Long-range couplings (HMBC) and NOE interactions. |
Spectroscopic Comparison Protocols
A. Nuclear Magnetic Resonance (NMR)
The presence of the difluoromethoxy group provides a unique spectroscopic handle: a triplet in
Table 1: Comparative
H NMR Data (400 MHz,
)
| Proton Environment | Target (4-OCHF | Isomer (3-OCHF | Differentiation Logic |
| -CHO (Aldehyde) | Indistinguishable.[2] | ||
| -OCHF | Chemical shift is slightly shielded in the isomer due to ortho-methyl steric compression, but unreliable as a sole marker.[2] | ||
| -CH | Methyl at C4 (Isomer) is more shielded by the ring current than at C3? No, usually C4-Me is slightly downfield of C3-Me in benzaldehydes.[1][2] | ||
| Ar-H2 (between substituents) | Key: In the Target, H2 is flanked by CHO and Me.[2] In the Isomer, H2 is flanked by CHO and OCHF | ||
| Ar-H5/H6 | H5: | H5: | Key: H5 in the Target is ortho to the electron-donating O-atom of OCHF |
Table 2: Definitive 2D NMR Correlations (HMBC & NOE)
This is the Gold Standard for identification.
| Experiment | Target (3-Me, 4-OCHF | Isomer (3-OCHF | Mechanistic Explanation |
| HMBC (Methyl to Carbonyl) | Strong Correlation | No Correlation | The Methyl protons at C3 are 3 bonds away from the Carbonyl Carbon (C1).[2] In the Isomer, Methyl at C4 is 4 bonds away (invisible in standard HMBC).[2] |
| NOE (Irradiate -CH | Enhancement of H2 and H-OCHF | Enhancement of H5 and H-OCHF | In the Target, Me (C3) is adjacent to H2 (C2).[2] In the Isomer, Me (C4) is adjacent to H5 (C5).[2] |
B. Infrared Spectroscopy (FT-IR)
IR is less specific for regioisomers but essential for purity (detecting OH groups).[1][2]
-
Target/Isomer:
-
Impurity (Starting Material):
-
(Phenol): Broad band at 3200–3500 cm
.[2] Absence of this peak confirms successful alkylation.
-
(Phenol): Broad band at 3200–3500 cm
C. Mass Spectrometry (EI/ESI)
-
Molecular Ion:
186 .[2] -
Fragmentation (EI):
-
Differentiation: Regioisomers are difficult to distinguish by MS alone; however, the "ortho effect" in the Target (Me adjacent to OCHF
) may alter the ratio of fragment ions compared to the Isomer.
Experimental Protocols
Protocol 1: High-Resolution H NMR Acquisition
Purpose: To resolve the aromatic coupling constants and the characteristic triplet of the difluoromethoxy group.
-
Sample Prep: Dissolve 5–10 mg of the sample in 0.6 mL of CDCl
(containing 0.03% TMS). Ensure the solution is clear; filter if necessary to remove inorganic salts ( ) from synthesis.[2] -
Instrument: 400 MHz or higher recommended.
-
Parameters:
-
Processing: Apply an exponential window function (LB = 0.3 Hz). Phase manually.
-
Validation:
Protocol 2: HMBC for Regioisomer Confirmation
Purpose: To confirm the position of the methyl group relative to the aldehyde.
-
Sample Prep: Concentration should be higher (~20–30 mg in 0.6 mL).
-
Parameters:
-
Analysis:
Identification Workflow & Decision Tree
The following diagram outlines the logical flow for validating the identity of this compound.
Figure 1: Decision tree for the spectroscopic validation of difluoromethoxy-benzaldehyde isomers.
Synthesis Pathway & Impurity Origin[1][4]
Understanding the origin of isomers is crucial for prevention.[1]
Figure 2: Synthesis pathway showing how feedstock impurities lead to regioisomeric byproducts.
References
-
Zafrani, Y., et al. (2019).[1][2] Difluoromethoxy-arenes: A new class of lipophilic bioisosteres.[1][2] Journal of Medicinal Chemistry.[2]
-
Ladd, D. L., et al. (1986).[1][2] Synthesis and dopaminergic activity of difluoromethoxy-substituted benzamides.[1][2] Journal of Medicinal Chemistry.[2]
-
National Institute of Standards and Technology (NIST). Infrared Spectra of Benzaldehyde Derivatives.[2] NIST Chemistry WebBook.[1][2]
-
Reich, H. J. (2024).[1][2] Bansal & Reich's NMR Data: Chemical Shifts of Trisubstituted Benzenes.[1][2] University of Wisconsin-Madison.[2]
-
Malamas, M. S., et al. (2010).[1][2] Design and synthesis of aryl alkyl ketones as potent PDE4 inhibitors.[1][2] (Patent Reference for Synthesis Context).
Sources
- 1. 4-Fluoro-3-methylbenzaldehyde | C8H7FO | CID 2734874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evans blue [webbook.nist.gov]
- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-(Difluoromethoxy)-3-methylbenzaldehyde
As researchers and scientists, our focus is rightfully on discovery and innovation. However, the integrity of our work extends beyond the benchtop to the responsible management of the materials we use. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Difluoromethoxy)-3-methylbenzaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in regulatory standards and best practices, designed to provide clarity and confidence in your laboratory's waste management plan.
Hazard Identification: Understanding the "Why"
Before any disposal protocol can be implemented, it is crucial to understand the inherent hazards of the chemical. This compound is not a benign substance; its hazard profile necessitates careful handling from acquisition to disposal.
According to safety data sheets (SDS), this compound is classified with the following hazards:
-
Skin Irritation: It can cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: It poses a risk of serious damage to the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of its dust, fumes, or vapors may cause respiratory irritation.[2][3][4]
These classifications, mandated by the Globally Harmonized System (GHS), are the primary drivers for the stringent disposal procedures that follow. Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and pose a significant environmental risk.[2]
Pre-Disposal Planning & Waste Minimization
The most effective disposal strategy begins with proactive waste minimization. The principle, as emphasized by the National Research Council, is to prevent the generation of waste in the first place.[6]
-
Procurement: Order only the quantity of this compound required for your experiments. This prevents the accumulation of surplus chemicals that will eventually become waste.
-
Inventory Management: Maintain a meticulous chemical inventory to avoid purchasing duplicates.[6]
-
Scale of Operations: Where feasible, reduce the scale of experiments to minimize the volume of waste generated.[6]
Step-by-Step Disposal Protocol
Once waste containing this compound is generated, it must be managed as hazardous waste. The following steps provide a clear workflow for its safe handling and disposal.
Step 1: Waste Characterization and Segregation
Proper characterization is a legal requirement under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7][8][9] All waste generators are responsible for determining if their waste is hazardous.[8]
-
Is it a "Listed" Waste? The EPA maintains lists (F, K, P, and U lists) of wastes that are automatically classified as hazardous.[9][10][11] Unused this compound, if discarded, would likely be considered a U-listed waste as a toxic commercial chemical product.[10][11]
-
Does it Exhibit a "Characteristic"? Even if not specifically listed, a waste is hazardous if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[12][13] While this specific benzaldehyde derivative is not highly flammable or reactive under normal conditions, any solution or mixture containing it must be evaluated.
-
Segregation: This is a critical safety step. Never mix incompatible waste streams.[7][14][15] Waste this compound should be collected in a dedicated waste container, separate from acids, bases, and oxidizers to prevent dangerous reactions.[2]
The following diagram illustrates the decision-making process for waste characterization.
Step 2: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE as specified in the chemical's SDS.[2][16]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[2][4]
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[2][4][5]
-
Skin and Body Protection: A lab coat is mandatory. Wear protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: Handle waste in a well-ventilated area, preferably inside a chemical fume hood.[3][4]
Step 3: Containment and Labeling
Proper containment and labeling are mandated by OSHA and the EPA to ensure safety and regulatory compliance.[10][14]
-
Container Selection: Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are suitable choices.[7][17] The container must be in good condition, free from leaks, and have a secure, screw-on cap.[10]
-
Labeling: This is non-negotiable. The container must be clearly labeled as "Hazardous Waste."[16] The label must also include:
-
The full chemical name: "Waste this compound" (and any other components in the waste mixture).
-
The specific hazard(s): "Irritant," "Toxic."
-
The accumulation start date (the date the first drop of waste was added to the container).[16]
-
Step 4: Storage and Disposal
Waste must be stored and disposed of according to strict timelines and procedures.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[10] This area must be under the control of laboratory personnel. The container should be placed in secondary containment (such as a chemical-resistant tray) to contain potential spills.
-
Arrange for Pickup: Do not dispose of this chemical down the drain or in regular trash.[10] Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed waste disposal company that has an EPA identification number.[12] All records related to the waste must be kept for at least three years.[12]
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material like vermiculite or sand.[4] Do not use combustible materials.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris. Place it into a designated, sealable container for hazardous waste disposal.[4]
-
Decontaminate: Wash the spill site thoroughly after the material has been picked up.[2]
-
Report: Report the incident to your laboratory supervisor and EHS office.
Summary of Key Information
| Parameter | Guideline / Information | Source(s) |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Harmful if Swallowed | [1][2][3][5] |
| Disposal Method | Hazardous Waste Collection via licensed facility | [1][12] |
| Prohibited Disposal | Drain or regular trash disposal | [10] |
| PPE Requirements | Chemical-resistant gloves, safety goggles/face shield, lab coat | [2][4] |
| Container Type | Chemically compatible (e.g., HDPE, Glass) with a secure lid | [7][17] |
| Labeling | "Hazardous Waste," full chemical name, hazards, accumulation date | [16] |
| Regulatory Body | U.S. Environmental Protection Agency (EPA) under RCRA | [7][8] |
By adhering to this structured protocol, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Available from: [Link]
-
How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Available from: [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. Aces. Available from: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Available from: [Link]
-
4 Best Practices for Effective Lab Waste Disposal Management. Triumvirate Environmental. Available from: [Link]
-
OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. Available from: [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Available from: [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available from: [Link]
-
Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Heritage Environmental Services. Available from: [Link]
-
How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management. Available from: [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. EPA. Available from: [Link]
-
Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Available from: [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration. Available from: [Link]
-
Safety Data Sheet for 4-Difluoromethoxy-3-hydroxybenzaldehyde. (2012, April 11). Georganics. Available from: [Link]
-
RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. EPA. Available from: [Link]
-
Hazardous waste characterization. Practice Greenhealth. Available from: [Link]
-
Hazardous Waste Reference Guidebook. Regulations.gov. Available from: [Link]
-
RCRA Waste Classification of Laboratory Standards. (1990, June 14). U.S. EPA. Available from: [Link]
-
Lab Waste Management and RCRA Updates for Colleges and Universities. (2020, March 4). NY.Gov. Available from: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. georganics.sk [georganics.sk]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. justrite.com [justrite.com]
- 8. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 9. uhcl.edu [uhcl.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. practicegreenhealth.org [practicegreenhealth.org]
- 12. sustainable-markets.com [sustainable-markets.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. usbioclean.com [usbioclean.com]
- 15. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 16. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 17. superiorwastedisposal.com [superiorwastedisposal.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


